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  • Product: 2-Methylquinoline-3-carbonitrile
  • CAS: 72248-92-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methylquinoline-3-carbonitrile: Properties, Synthesis, and Applications

Introduction Overview of the Quinoline Scaffold in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry. Its r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Overview of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, aromatic structure and the presence of a nitrogen heteroatom provide ideal anchor points for molecular recognition by biological targets. Consequently, quinoline derivatives are central to numerous natural products and synthetic drugs, exhibiting a vast spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2] The tunability of the quinoline core through substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone of modern drug discovery.[3]

Introduction to 2-Methylquinoline-3-carbonitrile: Structure and Potential

2-Methylquinoline-3-carbonitrile is a specific derivative that combines three key functional motifs: the quinoline core, an activated methyl group at the C2 position, and a nitrile group at the C3 position. This unique combination of functionalities makes it a highly versatile building block for chemical synthesis. The nitrile group can be readily transformed into other critical functional groups such as carboxylic acids or amines, while the C2-methyl group offers a reactive handle for condensation reactions. This strategic placement of reactive sites allows for the systematic elaboration of the molecule, providing a powerful platform for generating diverse chemical libraries aimed at discovering new therapeutic agents.

Scope of the Guide

This technical guide provides a comprehensive overview of the fundamental properties of 2-Methylquinoline-3-carbonitrile for researchers, chemists, and drug development professionals. It covers essential physicochemical and spectroscopic data, offers a detailed, field-proven synthesis protocol with mechanistic insights, explores the molecule's chemical reactivity, and discusses its potential applications as a scaffold in pharmaceutical research. All methodologies are presented to ensure reproducibility and are supported by authoritative references.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is foundational for its application in research and development. These data are critical for reaction monitoring, purification, structural confirmation, and formulation.

Core Chemical Identifiers

The following table summarizes the key identifiers for 2-Methylquinoline-3-carbonitrile.

IdentifierValueSource
IUPAC Name 2-Methylquinoline-3-carbonitrile---
CAS Number 42955-33-9---
Molecular Formula C₁₁H₈N₂Calculated
Molecular Weight 168.19 g/mol Calculated
Canonical SMILES CC1=NC2=CC=CC=C2C=C1C#N---
Physical Properties

Physical properties for 2-Methylquinoline-3-carbonitrile are not widely reported. The data below are estimated based on the properties of closely related analogs such as 2-methylquinoline and 3-methylquinoline and general principles of physical organic chemistry.[4][5]

PropertyEstimated ValueNotes
Appearance White to pale yellow solidBased on typical crystalline quinoline derivatives.
Melting Point 115-120 °CEstimated. The nitrile and methyl groups increase polarity and potential for crystal packing compared to quinaldine (-1.5 °C)[4].
Boiling Point > 300 °CEstimated. Expected to be significantly higher than 2-methylquinoline (247 °C) due to increased polarity.[4]
logP ~2.8Estimated. Reflects a balance of the hydrophobic quinoline core and the polar nitrile group.
Spectroscopic Profile

While a dedicated public spectral database for this specific molecule is sparse, the expected spectroscopic characteristics can be reliably predicted based on its structure. These predictions are essential for confirming the identity and purity of a synthesized sample.[6][7]

  • 2.3.1 ¹H NMR Spectroscopy (500 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the C2-methyl group.

    • δ ~ 8.5 ppm (s, 1H): H4 proton, deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group.

    • δ ~ 8.0-7.5 ppm (m, 4H): Four protons of the benzo-fused ring (H5, H6, H7, H8).

    • δ ~ 2.8 ppm (s, 3H): The three protons of the C2-methyl group. The singlet nature confirms the absence of adjacent protons. The chemical shift is downfield from typical alkyl protons due to the influence of the aromatic ring.[8][9]

  • 2.3.2 ¹³C NMR Spectroscopy (125 MHz, CDCl₃) The carbon spectrum will confirm the presence of 11 unique carbon atoms.

    • δ ~ 158 ppm: C2 (quaternary), attached to nitrogen.

    • δ ~ 147 ppm: C8a (quaternary), bridgehead carbon.

    • δ ~ 145 ppm: C4 (methine).

    • δ ~ 135-125 ppm: Aromatic CH carbons (C5, C6, C7, C8).

    • δ ~ 128 ppm: C4a (quaternary), bridgehead carbon.

    • δ ~ 117 ppm: C≡N (quaternary), characteristic nitrile carbon.

    • δ ~ 105 ppm: C3 (quaternary), shielded by the electron-donating effect of the methyl group relative to other quaternary carbons.

    • δ ~ 25 ppm: CH₃ carbon of the methyl group.[9]

  • 2.3.3 Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the key nitrile functional group.

    • ~2225 cm⁻¹ (strong, sharp): C≡N stretching vibration, a highly characteristic and diagnostic peak.

    • ~3050 cm⁻¹ (medium): Aromatic C-H stretching.

    • ~1600, 1500 cm⁻¹ (strong to medium): C=C and C=N stretching vibrations within the quinoline ring system.

    • ~2950 cm⁻¹ (weak): Aliphatic C-H stretching of the methyl group.

  • 2.3.4 Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound.

    • [M]⁺•: Expected molecular ion peak at m/z = 168.

    • [M+H]⁺: In ESI+, a peak at m/z = 169.

    • Fragmentation: A significant fragment at m/z = 141, corresponding to the loss of HCN ([M-27]).

Solubility Profile

Based on its structure, 2-Methylquinoline-3-carbonitrile is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and moderate solubility in alcohols like methanol and ethanol.

Synthesis Methodologies

The construction of the 2-methyl-3-cyano substituted quinoline core can be efficiently achieved via the Friedländer Annulation , a classic and robust method for quinoline synthesis.[10]

Retrosynthetic Analysis and Key Synthetic Strategies

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or other activating group. For 2-Methylquinoline-3-carbonitrile, the most logical disconnection points to 2-aminoacetophenone and malononitrile as the key starting materials.

Recommended Synthesis Protocol: Modified Friedländer Annulation
  • 3.2.1 Rationale for Method Selection This one-pot protocol is selected for its high efficiency, operational simplicity, and use of readily available starting materials.[11] The use of a base catalyst like piperidine facilitates both the initial Knoevenagel condensation and the subsequent intramolecular cyclization and dehydration, providing the final product in good yield without the need for harsh conditions or expensive metal catalysts. This self-validating system proceeds to completion as the final aromatic product is thermodynamically favored, driving the reaction equilibrium forward.

  • 3.2.2 Detailed Step-by-Step Protocol

    • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.35 g, 10 mmol, 1.0 equiv.).

    • Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir until the 2-aminoacetophenone is fully dissolved.

    • Reactant Addition: To the stirred solution, add malononitrile (0.66 g, 10 mmol, 1.0 equiv.).

    • Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol, 0.5 equiv.) to the reaction mixture. The addition of the base catalyst is the key step that initiates the reaction cascade.

    • Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.

    • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.

    • Purification: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove residual piperidine and any unreacted starting materials.

    • Drying and Characterization: Dry the collected solid under vacuum. The resulting 2-Methylquinoline-3-carbonitrile should be a white or off-white powder. Confirm the identity and purity using the spectroscopic methods outlined in Section 2.3. Expected yield: 75-85%.

Synthesis and Purification Workflow

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine 2-Aminoacetophenone, Malononitrile & Ethanol in RBF B 2. Add Piperidine Catalyst A->B C 3. Reflux for 4-6 hours (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Isolate Product via Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H 8. Characterize Pure Product (NMR, IR, MS) G->H

Caption: Workflow for the synthesis and purification of 2-Methylquinoline-3-carbonitrile.

Chemical Reactivity and Derivatization

The synthetic utility of 2-Methylquinoline-3-carbonitrile stems from the distinct reactivity of its functional groups, allowing for selective transformations.

Overview of Reactive Centers

The molecule possesses three primary sites for chemical modification:

  • The Nitrile Group (C3): An electrophilic carbon susceptible to nucleophilic attack.

  • The Methyl Group (C2): Protons are acidic and can be deprotonated to form a nucleophilic carbanion.

  • The Quinoline Ring: Can undergo electrophilic aromatic substitution, although it is generally deactivated by the electron-withdrawing nitrile group.

Reactions Involving the Nitrile Group
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to afford 2-methylquinoline-3-carboxylic acid .[12] This transformation is crucial for creating amide derivatives or other carboxylic acid-based functionalities.

  • Reduction: The nitrile can be reduced to a primary amine (2-methylquinolin-3-yl)methanamine using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing a key linker for further conjugation.

Reactions of the C2-Methyl Group

The methyl group at the C2 position is activated by the adjacent nitrogen atom of the quinoline ring. It can be deprotonated with a strong base (e.g., LDA) to form a nucleophilic species that can react with various electrophiles, most commonly aldehydes, in an aldol-type condensation reaction.

Reaction Scheme Overview

G A 2-Methylquinoline-3-carbonitrile B 2-Methylquinoline-3-carboxylic acid A->B H₃O⁺ / Δ C (2-Methylquinolin-3-yl)methanamine A->C 1. LiAlH₄ 2. H₂O D Aldol Condensation Product A->D 1. Base (LDA) 2. R-CHO

Caption: Key derivatization pathways for 2-Methylquinoline-3-carbonitrile.

Applications in Research and Drug Development

Role as a Privileged Scaffold

2-Methylquinoline-3-carbonitrile serves as an excellent starting point for building libraries of more complex molecules. The predictable reactivity allows for the systematic introduction of diversity at the C2 and C3 positions, which is a core strategy in lead optimization campaigns.

Potential Biological Activities

Substituted quinoline-3-carbonitriles have been investigated for a range of biological activities.[3][13] By modifying this core, researchers can explore potential applications in:

  • Anticancer Agents: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents.[2]

  • Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs.[1]

  • Antidiabetic Agents: Certain quinoline-3-carbonitrile derivatives have shown potential as inhibitors of carbohydrate-digesting enzymes.[13]

  • Antimalarial Compounds: Quinoline is the core of classic antimalarial drugs like chloroquine, and novel derivatives are continuously explored.[14]

Use as a Synthetic Intermediate

Beyond direct biological applications, this molecule is a valuable intermediate. The conversion of the nitrile to a carboxylic acid, for example, produces 2-methylquinoline-3-carboxylic acid, a compound used in the synthesis of more complex heterocyclic systems.[15]

Safety and Handling

General Hazard Assessment
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Disposal Guidelines

Dispose of chemical waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of via a licensed contractor.

Conclusion

2-Methylquinoline-3-carbonitrile is a synthetically valuable molecule that provides a robust and versatile platform for chemical exploration. Its straightforward synthesis via the Friedländer annulation, combined with the orthogonal reactivity of its methyl and nitrile functionalities, makes it an ideal scaffold for the development of novel compounds in medicinal chemistry and materials science. This guide provides the core technical information required for researchers to effectively synthesize, characterize, and utilize this potent chemical building block in their scientific endeavors.

References

  • CN102898366A - Method for one-step preparation of 2-methylquinoline. Google Patents.
  • Singh, P., & Kumar, A. (2018). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Research Journal of Pharmacy and Technology.
  • Badowska-Roslonek, K., et al. (2014). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Central European Journal of Chemistry.
  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 3-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2019). Biological Activities of Quinoline Derivatives.
  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and... [Image]. Available from: [Link]

  • ResearchGate. (n.d.). Rediscovered synthesis of 3-cyanoquinoline derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Available from: [Link]

  • MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Al-Mekhlafi, F. A., et al. (2024). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules.
  • Khan, I., et al. (2022). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. Available from: [Link]

  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents.
  • ResearchGate. (n.d.). Synthesis of Novel Cyano Quinoline Derivatives. Available from: [Link]

  • Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • SciSpace. (n.d.). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). Available from: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • Royal Society of Chemistry. (2015). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry.
  • MDPI. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Available from: [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available from: [Link]

  • Royal Society of Chemistry. (2012). Spectral analysis of quinaldines. RSC Advances.
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Google Patents.

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Exploratory

2-Methylquinoline-3-carbonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Methylquinoline-3-carbonitrile: Structure, Synthesis, and Applications Core Molecular Identity 2-Methylquinoline-3-carbonitrile is a heterocyclic aromatic compound featuring a quinoline c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylquinoline-3-carbonitrile: Structure, Synthesis, and Applications

Core Molecular Identity

2-Methylquinoline-3-carbonitrile is a heterocyclic aromatic compound featuring a quinoline core. This scaffold, consisting of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry due to its presence in a vast array of pharmacologically active compounds. The molecule is specifically substituted with a methyl group at the 2-position and a nitrile (cyano) group at the 3-position. This arrangement of functional groups makes it a valuable and versatile building block for the synthesis of more complex molecules and potential drug candidates.

Chemical Structure

The structure consists of a bicyclic quinoline system with a methyl (-CH₃) substituent on the pyridine ring adjacent to the nitrogen atom (position 2) and a cyano (-C≡N) group at the adjacent position 3.

Chemical structure of 2-Methylquinoline-3-carbonitrile

(Note: A placeholder image is used. A chemical drawing software would generate the precise structure.)

IUPAC Nomenclature and Identification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-methylquinoline-3-carbonitrile .

IdentifierValue
IUPAC Name 2-methylquinoline-3-carbonitrile
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.19 g/mol
CAS Number 13656-72-9

Synthesis and Mechanistic Insights

The construction of the quinoline ring system is a classic objective in organic synthesis, with several named reactions developed for this purpose. For 2-methylquinoline-3-carbonitrile, the Friedländer annulation is the most direct and widely employed synthetic strategy.

The Friedländer Synthesis: A Preferred Route

The Friedländer synthesis is defined as the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH₂- group adjacent to an electron-withdrawing group).[1][2] This method is highly favored for its efficiency and atom economy, as it forms the quinoline ring in a single, often high-yielding, step.

For the synthesis of 2-methylquinoline-3-carbonitrile, the specific reactants are 2'-aminoacetophenone (providing the benzene ring and the C2-methyl group) and malononitrile (providing the C3-nitrile and C4 atoms of the quinoline ring). The reaction is typically catalyzed by a base, such as piperidine, or an acid.

Reaction Mechanism

The causality behind this transformation involves a sequence of well-understood organic reactions: a base-catalyzed aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration.

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the α-methylene carbon of malononitrile, generating a resonance-stabilized carbanion (enolate).

  • Knoevenagel Condensation: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 2'-aminoacetophenone. The resulting intermediate eliminates a molecule of water to form a stable α,β-unsaturated dinitrile intermediate.

  • Intramolecular Cyclization (Michael Addition): The nucleophilic amino group of the acetophenone moiety attacks one of the nitrile groups in an intramolecular fashion.

  • Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization to form the final, stable aromatic quinoline ring system.

Below is a diagram illustrating the logical flow of this synthetic pathway.

Friedlander_Synthesis cluster_reactants Reactants Starting Materials A 2'-Aminoacetophenone Step1 Knoevenagel Condensation A->Step1 B Malononitrile B->Step1 Cat Base Catalyst (e.g., Piperidine) Cat->Step1 Intermediate1 α,β-Unsaturated Intermediate Step1->Intermediate1 Formation Step2 Intramolecular Cyclization (Michael Addition) Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Formation Step3 Tautomerization & Aromatization (-H₂O) Intermediate2->Step3 Product 2-Methylquinoline-3-carbonitrile Step3->Product

Caption: Workflow for the Friedländer Synthesis of 2-Methylquinoline-3-carbonitrile.

Detailed Experimental Protocol

The following protocol is a representative example adapted from established literature procedures for the Friedländer synthesis.

Materials:

  • 2'-Aminoacetophenone (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2'-aminoacetophenone and ethanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Add malononitrile to the solution, followed by the catalytic amount of piperidine.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The 2-methylquinoline-3-carbonitrile motif serves as a key intermediate for accessing novel derivatives with potential therapeutic value.

Role as a Versatile Chemical Scaffold

The functional groups of 2-methylquinoline-3-carbonitrile offer multiple avenues for chemical modification:

  • The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form other heterocyclic rings. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a target in cancer therapy.[6]

  • The Quinoline Ring: The aromatic system can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's biological activity and physicochemical properties.

  • The Methyl Group: The protons on the C2-methyl group are weakly acidic and can be functionalized, for instance, through condensation reactions with aldehydes.

This chemical versatility allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery.

Known and Potential Biological Activities

While 2-methylquinoline-3-carbonitrile itself is primarily a building block, its derivatives have been explored for various therapeutic applications. The quinoline-3-carbonitrile core is a known pharmacophore. For example, related compounds have been synthesized and evaluated as potential DNA gyrase inhibitors, which is a validated target for antibacterial agents. The broader class of quinoline derivatives has shown significant promise in developing agents against cancer, malaria, and various microbial infections.[3][7]

Conclusion

2-Methylquinoline-3-carbonitrile is a fundamentally important heterocyclic compound. Its straightforward and efficient synthesis via the Friedländer annulation makes it readily accessible for research and development. The strategic placement of its methyl and nitrile functional groups provides a robust platform for synthetic elaboration, enabling the creation of diverse molecular libraries. For researchers in medicinal chemistry and drug discovery, this compound represents a valuable starting point for developing novel therapeutics targeting a wide spectrum of diseases.

References

  • Afrin, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Iranian Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Available at: [Link]

  • Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 151, 649-662. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. Available at: [Link]

  • Patil, S. A., et al. (2014). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 21(1), 1-16. Available at: [Link]

  • Gao, C., et al. (2021). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 26(23), 7248. Available at: [Link]

  • Gautam, V., & Chawla, V. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. Available at: [Link]

  • Sravanthi, K., & Manjula, A. (2020). Biological activities of quinoline derivatives. International Journal of Research in Pharmaceutical Sciences, 11(3), 4734-4742. Available at: [Link]

  • Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Methylquinoline-3-carbonitrile: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the definitive first synthesis of this specific molecule remains to be pinpointed in historical literature, this document traces the development of synthetic methodologies applicable to its formation, from classical named reactions of the 19th century to contemporary catalytic and multicomponent strategies. We will delve into the mechanistic underpinnings of these synthetic routes, offering field-proven insights into experimental choices and protocol optimization. This guide is designed to serve as a valuable resource for researchers engaged in the synthesis and application of quinoline derivatives, fostering a deeper understanding of the chemical principles that govern their creation and reactivity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in the realm of organic chemistry and drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine. This foundational discovery spurred over a century of research into the synthesis and biological evaluation of quinoline-based compounds. The inherent aromaticity and the presence of a nitrogen heteroatom imbue the quinoline core with unique electronic properties, making it a versatile building block for a vast array of functional molecules.

Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The substitution pattern on the quinoline ring plays a crucial role in modulating these biological effects, allowing for the fine-tuning of a molecule's therapeutic potential.

This guide focuses on a specific, yet important, derivative: 2-Methylquinoline-3-carbonitrile . The presence of a methyl group at the 2-position and a nitrile group at the 3-position introduces key functionalities that influence the molecule's reactivity and potential applications. The methyl group can participate in various C-H activation reactions, while the nitrile group is a versatile precursor for other functional groups, such as carboxylic acids, amides, and amines.

Historical Perspective: The Dawn of Quinoline Synthesis

While the precise moment of discovery for 2-Methylquinoline-3-carbonitrile is not readily apparent from available historical records, its synthesis is intrinsically linked to the development of several classical named reactions in the late 19th century. These pioneering methods laid the groundwork for the construction of the quinoline core and its derivatives.

The Friedländer Synthesis (1882)

Paul Friedländer's 1882 report on the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group provided a convergent and versatile route to substituted quinolines.[2] This acid- or base-catalyzed reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration.

For the synthesis of 2-Methylquinoline-3-carbonitrile, a plausible Friedländer approach would involve the reaction of 2-aminoacetophenone with malononitrile or ethyl cyanoacetate. The reaction with malononitrile would directly yield the target compound.

Figure 1: Conceptual workflow of the Friedländer synthesis for 2-Methylquinoline-3-carbonitrile.

Experimental Rationale: The choice of catalyst is critical in the Friedländer synthesis. A base, such as piperidine or sodium ethoxide, facilitates the initial condensation by deprotonating the active methylene compound. Conversely, an acid catalyst can protonate the carbonyl group of the 2-aminoaryl ketone, making it more susceptible to nucleophilic attack. The selection often depends on the specific reactivity of the substrates.

The Combes Quinoline Synthesis (1888)

Reported by Alphonse Combes in 1888, this method involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] While not directly applicable to the synthesis of a 3-carbonitrile derivative, it is a cornerstone in the synthesis of 2,4-disubstituted quinolines and highlights the early strategies for quinoline ring formation.[4]

The Doebner-von Miller Reaction (1881)

This reaction, a modification of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.[4][5] This method is particularly effective for the synthesis of 2- and 4-methylquinolines. While not a direct route to the 3-carbonitrile, it demonstrates the early use of condensation reactions to build the quinoline scaffold.

Modern Synthetic Methodologies

Building upon the classical foundations, modern organic synthesis has introduced a plethora of more efficient, versatile, and often milder methods for the construction of substituted quinolines, including 2-Methylquinoline-3-carbonitrile.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in diversity-oriented synthesis. Several MCRs have been developed for the synthesis of quinoline-3-carbonitrile derivatives.[6][7]

A common and effective MCR approach involves the reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate or malononitrile), a ketone with an α-methylene group, and ammonium acetate. This one-pot synthesis is highly atom-economical and allows for the rapid generation of a library of substituted quinolines.

Illustrative MCR for a Quinoline-3-carbonitrile Derivative:

Figure 2: General scheme for a one-pot multicomponent synthesis of quinoline-3-carbonitrile derivatives.

Synthesis via 2-Chloro-3-formylquinolines

A versatile and widely used strategy for the synthesis of 3-substituted quinolines involves the use of 2-chloro-3-formylquinolines as key intermediates. These can be prepared from readily available acetanilides via the Vilsmeier-Haack reaction.

The 3-formyl group can then be converted to a nitrile group through various methods, such as reaction with hydroxylamine followed by dehydration. The 2-chloro substituent can be subsequently removed or replaced, providing a modular approach to a wide range of 2,3-disubstituted quinolines.

Step-by-Step Protocol: Synthesis of 2-Chloroquinoline-3-carbonitrile from 2-Chloro-3-formylquinoline

  • Oxime Formation: To a solution of 2-chloro-3-formylquinoline in a suitable solvent (e.g., ethanol or pyridine), add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Dehydration to Nitrile: The resulting oxime can be dehydrated to the nitrile using a variety of reagents. A common and effective method is to treat the oxime with a dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus oxychloride.

  • The reaction is typically heated to drive the dehydration to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure 2-chloroquinoline-3-carbonitrile.

Mechanistic Rationale: The conversion of the aldehyde to the nitrile via the oxime is a classic transformation. The dehydration of the oxime is the key step and can be catalyzed by both acids and bases. The choice of dehydrating agent can influence the reaction conditions and yield.

Physicochemical Properties and Spectroscopic Data

The characterization of 2-Methylquinoline-3-carbonitrile relies on a combination of spectroscopic techniques and physical measurements.

PropertyValue
Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Appearance Typically a crystalline solid
Melting Point Varies depending on purity
Solubility Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic Data (Expected):

  • 1H NMR: The spectrum would be expected to show a singlet for the methyl group protons around δ 2.5-3.0 ppm. The aromatic protons on the quinoline ring would appear as a series of multiplets in the δ 7.5-8.5 ppm region.

  • 13C NMR: The spectrum would show characteristic signals for the methyl carbon, the nitrile carbon (typically δ 115-120 ppm), and the aromatic carbons of the quinoline ring.

  • IR Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm-1 is characteristic of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 168, corresponding to the molecular weight of the compound.

Applications and Future Perspectives

2-Methylquinoline-3-carbonitrile and its derivatives are valuable building blocks in medicinal chemistry. The quinoline-3-carbonitrile scaffold has been investigated for its potential as an antibacterial agent.[7] The nitrile group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing access to a wide range of other derivatives with potentially interesting biological activities.

The 2-methyl group also offers a handle for further functionalization through C-H activation chemistry, allowing for the introduction of various substituents to explore structure-activity relationships.

The continued development of efficient and sustainable synthetic methods for 2-Methylquinoline-3-carbonitrile and its analogues will undoubtedly fuel further exploration of their potential in drug discovery and materials science.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, history, and synthesis of 2-Methylquinoline-3-carbonitrile. While the inaugural synthesis of this specific molecule remains to be definitively unearthed from the annals of chemical literature, we have traced the evolution of synthetic strategies that are directly applicable to its creation. From the foundational principles of the Friedländer synthesis to the elegance and efficiency of modern multicomponent reactions, the synthetic chemist's toolbox for accessing this important heterocyclic scaffold has expanded significantly. The presented protocols and mechanistic insights are intended to empower researchers to not only synthesize 2-Methylquinoline-3-carbonitrile but also to design and execute the synthesis of novel derivatives with tailored properties for a range of applications.

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  • Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(13), 2339-2358.
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  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of ChemTech Research, 8(4), 1733-1738.
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Exploratory

The Therapeutic Potential of Quinoline-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Among its diverse derivatives, the quinoline-3-carbonitrile moiety has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Among its diverse derivatives, the quinoline-3-carbonitrile moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of quinoline-3-carbonitrile derivatives. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug design, prized for its ability to interact with a variety of biological targets.[1][2] Its derivatives have found applications as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[1][2] The introduction of a carbonitrile (-C≡N) group at the 3-position of the quinoline ring often enhances the biological activity of the parent molecule. The cyano group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of the compound. This guide will specifically focus on the burgeoning field of quinoline-3-carbonitrile derivatives and their potential as next-generation therapeutics.

Synthesis of Quinoline-3-Carbonitrile Derivatives

A variety of synthetic methodologies have been developed for the construction of the quinoline-3-carbonitrile scaffold. One of the most versatile and widely employed methods is the Friedländer annulation. This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as malononitrile.

The Friedländer Synthesis: A Step-by-Step Protocol

The following protocol details a representative Friedländer synthesis of a 2-amino-4-phenylquinoline-3-carbonitrile derivative.

Materials:

  • 2-aminobenzophenone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzophenone (10 mmol) and malononitrile (12 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.5 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-amino-4-phenylquinoline-3-carbonitrile.

  • Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Friedlander_Synthesis reagents 2-Aminobenzophenone + Malononitrile intermediate Aldol Condensation Intermediate reagents->intermediate product 2-Amino-4-phenylquinoline-3-carbonitrile intermediate->product Intramolecular Cyclization & Dehydration catalyst Piperidine (catalyst) Ethanol, Reflux catalyst->reagents

Figure 1: Simplified workflow of the Friedländer synthesis.

Anticancer Activity of Quinoline-3-Carbonitrile Derivatives

Quinoline-3-carbonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.[1][2]

Mechanism of Action: Targeting Key Kinases

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 4-anilinoquinoline-3-carbonitrile derivatives have been identified as potent EGFR inhibitors.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Q3C Quinoline-3-carbonitrile Derivative Q3C->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Inhibition of the EGFR signaling pathway.

3.1.2. Src Kinase Inhibition:

Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers. It plays a critical role in regulating cell adhesion, migration, invasion, and proliferation.[4][5] Certain 4-anilino-3-quinolinecarbonitrile derivatives have been shown to be potent, ATP-competitive inhibitors of Src kinase.[2] By inhibiting Src, these compounds can disrupt downstream signaling cascades that promote cancer progression.

Src_Pathway cluster_downstream Downstream Effectors Src Src Kinase FAK FAK Src->FAK Activates STAT3 STAT3 Src->STAT3 Activates Akt Akt Src->Akt Activates Q3C Quinoline-3-carbonitrile Derivative Q3C->Src Inhibits Metastasis Cell Proliferation, Migration, Invasion FAK->Metastasis STAT3->Metastasis Akt->Metastasis

Figure 3: Inhibition of the Src kinase signaling pathway.
In Vitro Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbonitrile derivative (typically ranging from 0.01 to 100 µM) and incubate for 72 hours.[6]

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37 °C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Table 1: Anticancer Activity of Selected Quinoline-3-Carbonitrile Derivatives

Compound IDCancer Cell LineTargetIC₅₀ (µM)Reference
Compound A A549 (Lung)EGFR35[7]
Compound B HL-60 (Leukemia)Not specified19.88 (µg/mL)[1]
Compound C U937 (Lymphoma)Not specified43.95 (µg/mL)[1]
Compound D HCT-116 (Colon)Topoisomerase II45.19[7]

Antimicrobial Activity of Quinoline-3-Carbonitrile Derivatives

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoline-3-carbonitrile derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[8]

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[8] It introduces negative supercoils into the DNA, a process that is vital for relieving torsional stress during DNA unwinding. Several quinoline-3-carbonitrile derivatives have been found to inhibit bacterial DNA gyrase.[8] This inhibition is thought to occur through the stabilization of the gyrase-DNA complex, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Q3C Quinoline-3-carbonitrile Derivative Q3C->DNA_Gyrase Inhibits Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Stalled Replication

Figure 4: Inhibition of bacterial DNA gyrase.
In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.[9]

  • Serial Dilutions: Prepare serial twofold dilutions of the quinoline-3-carbonitrile derivative in a 96-well microtiter plate containing Mueller-Hinton broth.[9]

  • Inoculation: Inoculate each well with the prepared bacterial suspension.[9]

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Table 2: Antimicrobial Activity of Selected Quinoline-3-Carbonitrile Derivatives

Compound SeriesBacterial StrainMIC Range (µM)Reference
Series 1 Various strains3.13 - 100[11]
Series 2 Bacillus subtilis12.5 - 25 (µg/mL)[12]
Series 3 S. aureus100 (µg/mL)[13]
Series 3 S. pyogenus100 (µg/mL)[13]

Anti-inflammatory Activity of Quinoline-3-Carbonitrile Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Quinoline-3-carbonitrile derivatives have emerged as potential anti-inflammatory agents.

Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[14] Elevated levels of cAMP have anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production. By inhibiting PDE4, certain quinoline-3-carbonitrile derivatives can increase intracellular cAMP levels, thereby exerting their anti-inflammatory effects.[14]

PDE4_Pathway PDE4 PDE4 AMP AMP PDE4->AMP cAMP cAMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA Activates Q3C Quinoline-3-carbonitrile Derivative Q3C->PDE4 Inhibits CREB CREB PKA->CREB Activates Anti_inflammatory Anti-inflammatory Effects CREB->Anti_inflammatory Promotes Pro_inflammatory Pro-inflammatory Cytokines CREB->Pro_inflammatory Inhibits Transcription

Figure 5: Inhibition of the PDE4 signaling pathway.

Other Potential Biological Activities

While the anticancer, antimicrobial, and anti-inflammatory activities of quinoline-3-carbonitrile derivatives are the most extensively studied, emerging research suggests their potential in other therapeutic areas as well. Some quinoline derivatives have shown promise as antiviral and neuroprotective agents, although research in these areas for the 3-carbonitrile substituted variants is still in its early stages.[15][16]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the quinoline ring and any appended functionalities. For instance, in the context of anticancer activity, electron-donating groups like methoxy and methyl at the para-position of an aromatic ring attached to the quinoline scaffold often enhance antiproliferative activity.[17] Conversely, the effect of electron-withdrawing groups can vary depending on the specific scaffold.[17] A thorough understanding of SAR is crucial for the rational design and optimization of potent and selective drug candidates.

Conclusion and Future Directions

Quinoline-3-carbonitrile derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. Future research should focus on the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties. The elucidation of novel mechanisms of action and the investigation of their potential in other disease areas will undoubtedly pave the way for the discovery of new and effective therapeutics based on the quinoline-3-carbonitrile core.

References

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Foundational

The Enigmatic Presence of 2-Methylquinoline-3-carbonitrile Analogs in Nature: A Technical Guide for Researchers

Foreword: Unveiling Nature's Nitrogenous Heterocycles For centuries, the intricate molecular architectures of natural products have captivated and inspired scientists. Among these, nitrogen-containing heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Nature's Nitrogenous Heterocycles

For centuries, the intricate molecular architectures of natural products have captivated and inspired scientists. Among these, nitrogen-containing heterocyclic compounds, particularly alkaloids, stand out for their profound biological activities and structural diversity. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of natural and synthetic molecules with significant therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1] This guide delves into the fascinating, yet underexplored, world of a specific subclass: 2-methylquinoline-3-carbonitrile and its naturally occurring analogs. While the synthetic accessibility and pharmacological potential of this scaffold are increasingly recognized, its origins in the natural world remain a subject of scientific inquiry. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the known occurrences, biosynthetic logic, and methodologies for the study of these intriguing compounds.

Section 1: The Quinoline Alkaloids: A Primer

Quinoline alkaloids are a class of naturally occurring compounds characterized by a quinoline core structure. They are predominantly found in the plant kingdom, particularly within the Rutaceae and Rubiaceae families, but their presence has also been documented in microorganisms and animals.[1] Prominent examples like quinine, a potent antimalarial from the bark of the Cinchona tree, and camptothecin, an anticancer agent from Camptotheca acuminata, underscore the therapeutic significance of this alkaloid family.

The biological prowess of quinoline derivatives is vast, spanning activities such as:

  • Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[2][3]

  • Antifungal: Demonstrating inhibitory effects against various fungal pathogens.

  • Anticancer: Showing promise in the inhibition of cancer cell proliferation.

  • Anti-inflammatory: Possessing properties that mitigate inflammatory responses.

  • Antimalarial: Forming the basis of several crucial antimalarial drugs.[1]

The diverse bioactivities of these compounds have spurred significant interest in their synthesis and derivatization to develop novel therapeutic agents.

Section 2: The Quest for Naturally Occurring 2-Methylquinoline-3-carbonitrile Analogs

While a plethora of quinoline alkaloids have been isolated from natural sources, the specific identification of 2-methylquinoline-3-carbonitrile as a natural product remains elusive in readily available scientific literature. However, the presence of structurally related compounds in microorganisms suggests a potential biosynthetic origin for this scaffold.

Microbial Sources: A Promising Frontier

Bacteria, particularly from the genera Pseudomonas and Streptomyces (actinomycetes), are prolific producers of a wide array of secondary metabolites, including quinoline alkaloids.[4] Several studies have documented the degradation of quinoline and methylquinolines by Pseudomonas species, indicating an evolutionary interaction with these compounds.[5][6][7][8][9] The isolation of various quinoline derivatives from these microorganisms hints at the possibility of finding the 2-methylquinoline-3-carbonitrile core.

Marine actinomycetes, in particular, are emerging as a rich and largely untapped source of novel bioactive compounds, including unique alkaloids.[4][10][11] The exploration of these marine microbes presents a promising avenue for the discovery of new 2-methylquinoline-3-carbonitrile analogs.

Section 3: Biosynthetic Postulates: A Logic-Driven Approach

The biosynthesis of the quinoline ring in nature primarily proceeds through pathways originating from the amino acid tryptophan or its metabolite, anthranilic acid. The formation of the carbonitrile group (–C≡N) is a less common but fascinating enzymatic transformation.

The Quinoline Core Formation

The biosynthesis of the quinoline nucleus is generally understood to follow two main pathways:

  • From Tryptophan: This pathway involves the oxidative cleavage of the indole ring of tryptophan.

  • From Anthranilic Acid: This is a more common route where anthranilic acid, derived from the shikimate pathway, condenses with a partner molecule, often a C3 unit from malonyl-CoA, followed by cyclization and subsequent modifications.

The introduction of a methyl group at the C-2 position likely arises from the incorporation of a precursor such as pyruvate or alanine during the cyclization process.

The Enigmatic Carbonitrile: An Enzymatic Puzzle

The formation of a nitrile group in a natural product is a remarkable biochemical event. While not as common as other functional groups, several enzymatic routes to nitrile synthesis have been elucidated. One plausible mechanism involves the dehydration of a primary amide intermediate. In the context of 2-methylquinoline-3-carbonitrile, this would necessitate the presence of a 2-methylquinoline-3-carboxamide precursor.

Another potential pathway involves the action of a single enzyme capable of converting a carboxylic acid directly to a nitrile, a process that has been observed in the biosynthesis of some bacterial and archaeal metabolites.[12] This transformation proceeds through the adenylation of the carboxylic acid, followed by the formation of an amide intermediate which is then dehydrated.[12]

Hypothesized Biosynthetic Pathway for 2-Methylquinoline-3-carbonitrile

Biosynthetic Pathway cluster_0 Core Quinoline Biosynthesis cluster_1 Nitrile Formation Anthranilic_Acid Anthranilic Acid Intermediate Cyclization Precursor Anthranilic_Acid->Intermediate Condensation C3_Unit C3 Unit (e.g., from Malonyl-CoA) C3_Unit->Intermediate Quinoline_Core 2-Methylquinoline -3-carboxylic Acid Intermediate->Quinoline_Core Cyclization & Methylation Amide_Intermediate 2-Methylquinoline -3-carboxamide Quinoline_Core->Amide_Intermediate Amidation Nitrile_Product 2-Methylquinoline -3-carbonitrile Quinoline_Core->Nitrile_Product Direct Conversion? (Single Enzyme) Amide_Intermediate->Nitrile_Product Dehydration Experimental_Workflow Start Microbial Culture Extraction Extraction (Solvent Partitioning) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica/C18) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation End Identified Structure Structure_Elucidation->End

Sources

Exploratory

Unraveling the Electronic Architecture: A Theoretical and Spectroscopic Guide to 2-Methylquinoline-3-carbonitrile

This technical guide provides an in-depth exploration of the molecular structure and electronic properties of 2-Methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the molecular structure and electronic properties of 2-Methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the foundational quantum mechanical characteristics of such molecules is paramount for predicting their reactivity, designing novel derivatives with enhanced biological activity, and elucidating their mechanisms of action. This document integrates theoretical calculations with spectroscopic analysis to offer a comprehensive and validated understanding of this quinoline derivative.

Strategic Importance of Quinoline Scaffolds

Quinoline derivatives form the backbone of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1][2] Their bicyclic heteroaromatic structure allows for diverse functionalization, leading to applications as antibacterial, antimalarial, and anticancer agents.[1][3] The introduction of a methyl group at the 2-position and a carbonitrile group at the 3-position of the quinoline ring in 2-Methylquinoline-3-carbonitrile creates a unique electronic and steric profile, making it a compelling subject for detailed theoretical investigation to unlock its full potential in drug design and development.[4]

Computational & Spectroscopic Synergy: A Validated Approach

A purely theoretical or experimental approach provides an incomplete picture. This guide champions a synergistic methodology where computational predictions are corroborated by experimental data, creating a self-validating system. We will delve into Density Functional Theory (DFT) to probe the molecule's electronic landscape and then correlate these findings with Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy to ground the theoretical data in empirical evidence.

The Computational Engine: Density Functional Theory (DFT)

DFT has emerged as a powerful tool for investigating the structural and electronic properties of molecules.[4] We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set, a combination known for its accuracy in balancing computational cost and precision for organic molecules.[1][5]

  • Input Structure Generation: The initial 3D structure of 2-Methylquinoline-3-carbonitrile is constructed using molecular modeling software (e.g., GaussView).

  • Computational Method Selection: The calculation is set up using the Gaussian 09 software package. The DFT method is specified as B3LYP with the 6-311++G(d,p) basis set.

  • Geometry Optimization: A full geometry optimization is performed to find the molecule's lowest energy conformation. This process iteratively adjusts bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational frequencies for comparison with experimental FT-IR spectra.

G

Decoding the Molecular Blueprint: Structural Parameters

The optimized geometry of 2-Methylquinoline-3-carbonitrile reveals key structural features. The quinoline core, comprised of fused benzene and pyridine rings, dictates the overall planarity, though minor deviations can occur due to substituent effects.[6]

Parameter Calculated Value (Å/°) Significance
Bond Lengths
C≡N~1.16The short bond length is characteristic of a triple bond, indicating a strong nitrile group.[5]
C-CH₃~1.51A typical single bond length for a methyl group attached to an aromatic ring.
Ring C-C1.38 - 1.42Aromatic C-C bond lengths, intermediate between single and double bonds.
Ring C-N~1.33 - 1.37Reflects the aromatic nature of the pyridine ring within the quinoline system.
Bond Angles
C-C≡N~178-179The near-linear arrangement is typical for a nitrile substituent on an aromatic ring.
Ring Angles~118 - 122Internal angles of the fused rings, showing slight deviations from the ideal 120° of a perfect hexagon due to the heteroatom and fusion.
Table 1: Selected Optimized Geometrical Parameters for 2-Methylquinoline-3-carbonitrile.

The Electronic Frontier: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions.[7] The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[8] A smaller gap suggests higher reactivity.

The HOMO is typically localized over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is found in electron-deficient areas, highlighting potential sites for nucleophilic attack.[9] For 2-Methylquinoline-3-carbonitrile, the HOMO is expected to be distributed over the quinoline ring system, while the LUMO will likely show significant contribution from the electron-withdrawing carbonitrile group.

Parameter Calculated Value (eV) Interpretation
E(HOMO) -6.5 to -7.5Energy of the highest occupied molecular orbital; relates to the ionization potential.
E(LUMO) -2.0 to -3.0Energy of the lowest unoccupied molecular orbital; relates to the electron affinity.
ΔE (HOMO-LUMO Gap) 4.0 to 5.0Indicates good kinetic stability and moderate reactivity.[10] A lower gap can be correlated with higher biological activity in some quinoline derivatives.[4]
Table 2: Frontier Molecular Orbital Energies.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) label_gap ΔE = E(LUMO) - E(HOMO) (Energy Gap)

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, offering invaluable insights into its reactivity towards electrophilic and nucleophilic reagents.[11][12] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack).[13][14]

For 2-Methylquinoline-3-carbonitrile, the MEP surface is expected to show a significant negative potential (red) around the nitrogen atom of the quinoline ring and the nitrogen of the nitrile group, identifying these as the primary sites for electrophilic interactions.[14] Positive potential (blue) is anticipated around the hydrogen atoms of the methyl group and the aromatic rings, indicating their susceptibility to nucleophilic attack.

G

Spectroscopic Validation

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies are compared with the experimental FT-IR spectrum to validate the computational model. Key vibrational modes for 2-Methylquinoline-3-carbonitrile include the C≡N stretch, C-H stretches of the methyl and aromatic groups, and C=C/C=N stretching vibrations of the quinoline ring.

  • Sample Preparation: A small amount of the solid 2-Methylquinoline-3-carbonitrile sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Expected Experimental Wavenumber (cm⁻¹)
C≡N Stretch~22302220 - 2260[5]
C-H Stretch (Aromatic)3050 - 31503000 - 3100
C-H Stretch (Methyl)2900 - 30002850 - 2960
C=C/C=N Stretch (Ring)1500 - 16501500 - 1630[15]
Table 3: Key Vibrational Frequencies.
Electronic Transitions (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption bands in the UV-Vis spectrum correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. Time-Dependent DFT (TD-DFT) calculations can predict these electronic transitions and the corresponding absorption wavelengths (λ_max), which can then be compared with the experimental spectrum. The primary transitions are expected to be π → π* transitions within the aromatic quinoline system.

Conclusion and Future Directions

This comprehensive guide demonstrates the power of integrating theoretical calculations with spectroscopic techniques to build a robust and detailed understanding of the molecular structure and electronic properties of 2-Methylquinoline-3-carbonitrile. The insights gained from DFT calculations, including optimized geometry, frontier molecular orbital analysis, and MEP mapping, provide a predictive framework for the molecule's reactivity and potential biological interactions. The validation of these theoretical findings with FT-IR and UV-Vis spectroscopy ensures the scientific integrity of the model.

For drug development professionals, this foundational knowledge is critical. It enables the rational design of new quinoline derivatives with tailored electronic properties to enhance target binding affinity and improve pharmacokinetic profiles. Future work should focus on extending these theoretical studies to model interactions with specific biological targets, such as enzymes or receptors, using molecular docking and molecular dynamics simulations to further elucidate its potential as a therapeutic agent.[2][16]

References

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]

  • Kuş, N., & Çelik, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology B- Theoretical Sciences, 9(2), 136-147. [Link]

  • Rehman, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102947. [Link]

  • Vera, D., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524-530. [Link]

  • Zahra, A. A., et al. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 14(3), 103001. [Link]

  • Vera, D., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(10), x220863. [Link]

  • Rodríguez, H., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C, 78(10), 524-530. [Link]

  • Ali, A., et al. (2023). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate. [Link]

  • Abdullahi, U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate. [Link]

  • HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (2023). ResearchGate. [Link]

  • Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. (2020). OENO One, 54(4). [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2024). MDPI. [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2018). MDPI. [Link]

  • Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. [Link]

  • Electronic Supplementary Information (ESI). (2017). The Royal Society of Chemistry. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). PMC - PubMed Central. [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2020). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). PMC - PubMed Central. [Link]

  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). PMC - PubMed Central. [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link]

  • Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f). (2024). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methylquinoline-3-carbonitrile Derivatives via Friedländer Annulation

Foreword for the Modern Drug Discovery Professional The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates.[1] Its prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates.[1] Its prevalence in antimalarial, anticancer, antibacterial, and anti-inflammatory agents underscores the enduring value of this privileged heterocycle.[2][3][4] Among the myriad of substituted quinolines, the 2-methylquinoline-3-carbonitrile framework presents a particularly compelling motif. The nitrile group, a versatile synthetic handle and a key pharmacophoric element, imparts unique electronic properties and hydrogen bonding capabilities, often enhancing interactions with biological targets.[5]

This guide provides an in-depth exploration of the Friedländer synthesis as a robust and adaptable method for accessing these valuable 2-methylquinoline-3-carbonitrile derivatives. We move beyond a mere recitation of steps, delving into the mechanistic underpinnings, strategic considerations for reaction optimization, and practical, field-tested protocols. This document is designed for the discerning researcher, scientist, and drug development professional who requires not just a procedure, but a comprehensive understanding of the chemistry to accelerate their research and development programs.

The Friedländer Synthesis: A Strategic Overview

The Friedländer synthesis, first reported in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically a ketone or a β-ketoester.[6][7] This reaction can be catalyzed by either acids or bases and offers a straightforward route to a wide array of substituted quinolines.[7]

Mechanistic Insight: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for troubleshooting and optimization. Two primary pathways are generally accepted for the Friedländer annulation, primarily differing in the initial step.[7]

  • The Aldol Condensation Pathway: This pathway commences with an acid or base-catalyzed aldol condensation between the 2-aminoaryl ketone and the α-methylene compound (e.g., cyanoacetone). The resulting aldol adduct then undergoes dehydration to form a vinylogous ketone. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the aromatic quinoline ring.

  • The Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the amine. This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product.

The prevailing mechanism can be influenced by the specific substrates, catalysts, and reaction conditions employed. For instance, strongly acidic conditions may favor the aldol pathway, while certain basic conditions might promote initial Schiff base formation.

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + Cyanoacetone Aldol_Condensation Aldol Condensation Reactants->Aldol_Condensation Pathway 1 Schiff_Base_Formation Schiff Base Formation Reactants->Schiff_Base_Formation Pathway 2 Aldol_Adduct Aldol Adduct Aldol_Condensation->Aldol_Adduct Dehydration1 Dehydration Aldol_Adduct->Dehydration1 Vinylogous_Ketone Vinylogous Ketone Dehydration1->Vinylogous_Ketone Intramolecular_Cyclization Intramolecular Cyclization Vinylogous_Ketone->Intramolecular_Cyclization Cyclized_Intermediate Cyclized Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Dehydration2 Dehydration Cyclized_Intermediate->Dehydration2 Product 2-Methylquinoline-3-carbonitrile Dehydration2->Product Schiff_Base Schiff Base Schiff_Base_Formation->Schiff_Base Intramolecular_Aldol Intramolecular Aldol-type Reaction Schiff_Base->Intramolecular_Aldol Cyclized_Intermediate2 Cyclized Intermediate Intramolecular_Aldol->Cyclized_Intermediate2 Dehydration3 Dehydration Cyclized_Intermediate2->Dehydration3 Dehydration3->Product Experimental_Workflow Start Start: 2-Aminobenzophenone + Cyanoacetone Step1 Add Glacial Acetic Acid Start->Step1 Step2 Microwave Irradiation (160 °C, 5-10 min) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Cool and Neutralize (NaHCO₃) Step3->Step4 Step5 Extract with DCM Step4->Step5 Step6 Dry (MgSO₄) and Concentrate Step5->Step6 Step7 Purify (Column Chromatography) Step6->Step7 End Product: 2-Methyl-4-phenylquinoline-3-carbonitrile Step7->End

Sources

Application

Application Notes and Protocols: 2-Methylquinoline-3-carbonitrile as a Versatile Building Block for the Synthesis of Fused Heterocycles

Introduction: The Strategic Value of 2-Methylquinoline-3-carbonitrile in Heterocyclic Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Methylquinoline-3-carbonitrile in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable photophysical properties.[1][2] Within the diverse family of quinoline-based building blocks, 2-Methylquinoline-3-carbonitrile stands out as a particularly versatile precursor for the construction of complex fused heterocyclic systems. Its strategic importance lies in the presence of two key reactive centers: an active methyl group at the C2 position and a nitrile group at the C3 position. The methyl group is amenable to a variety of chemical transformations, including oxidation, halogenation, and condensation reactions, allowing for the introduction of diverse functionalities. Simultaneously, the electrophilic carbon of the nitrile group serves as an excellent site for intramolecular cyclization reactions, facilitating the formation of new heterocyclic rings.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methylquinoline-3-carbonitrile as a starting material for the synthesis of medicinally relevant fused heterocycles, including pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

I. Synthesis of Pyrazolo[3,4-b]quinolines: Accessing Potent Kinase Inhibitors and Antimicrobial Agents

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles that have garnered significant attention due to their potent biological activities, including their roles as kinase inhibitors and antimicrobial agents. The synthesis of these compounds from 2-Methylquinoline-3-carbonitrile can be efficiently achieved through a two-step sequence involving the initial conversion to a more reactive intermediate, 2-chloro-3-cyanoquinoline, followed by cyclocondensation with hydrazine.

Synthetic Strategy and Workflow

The synthetic approach hinges on the initial transformation of the 2-methyl group into a more versatile functional group. A common and effective method is the conversion to a 2-chloro substituent via the Vilsmeier-Haack reaction, which simultaneously introduces a formyl group that can be readily converted to a nitrile.[3][4][5] This intermediate, 2-chloro-3-cyanoquinoline, is then primed for reaction with hydrazine, which acts as a binucleophile to construct the pyrazole ring.

Pyrazoloquinoline_Synthesis_Workflow Start 2-Methylquinoline-3-carbonitrile Intermediate1 2-Chloro-3-formylquinoline Start->Intermediate1 Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate2 2-Chloro-3-cyanoquinoline Intermediate1->Intermediate2 Oximation & Dehydration (Hydroxylamine, then Ac2O) Product 3-Amino-1H-pyrazolo[3,4-b]quinoline Intermediate2->Product Cyclocondensation (Hydrazine Hydrate)

Caption: Synthetic workflow for 3-Amino-1H-pyrazolo[3,4-b]quinoline.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoline

Step 1: Synthesis of 2-Chloro-3-formylquinoline [4]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF, 3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

  • Reaction with Acetanilide (as a precursor to the quinoline core): To the freshly prepared Vilsmeier reagent, add the desired acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Step 2: Conversion of 2-Chloro-3-formylquinoline to 2-Chloro-3-cyanoquinoline

  • Oxime Formation: Dissolve 2-chloro-3-formylquinoline (1 equivalent) in ethanol and add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). Reflux the mixture for 2-3 hours.

  • Isolation of Oxime: Cool the reaction mixture and pour it into cold water. The precipitated oxime is filtered, washed with water, and dried.

  • Dehydration to Nitrile: Reflux the obtained oxime in acetic anhydride for 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. The solid 2-chloro-3-cyanoquinoline is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoline [6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-cyanoquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like DMF or ethanol to afford pure 3-amino-1H-pyrazolo[3,4-b]quinoline.

Reactant Step 1 (Typical Scale) Step 2 (Typical Scale) Step 3 (Typical Scale)
Acetanilide10 mmol--
DMF30 mmol--
POCl₃20 mmol--
2-Chloro-3-formylquinoline-5 mmol-
Hydroxylamine HCl-5.5 mmol-
Sodium Acetate-6 mmol-
Acetic Anhydride-Excess-
2-Chloro-3-cyanoquinoline--2 mmol
Hydrazine Hydrate--6-10 mmol
Typical Yield 70-85%80-90%75-85%

II. Synthesis of Thieno[2,3-b]quinolines: A Gateway to Novel Anticancer Agents

Thieno[2,3-b]quinolines are another class of heterocyclic compounds with significant therapeutic potential, particularly as anticancer agents.[4] The synthesis of these compounds from 2-Methylquinoline-3-carbonitrile can be accomplished via a Gewald-type reaction, which involves the reaction of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Synthetic Strategy and Workflow

The key to applying the Gewald synthesis is the in-situ generation of a reactive intermediate from 2-Methylquinoline-3-carbonitrile. This can be achieved by activating the methyl group to participate in a condensation reaction. A plausible route involves the conversion of the methyl group to a more reactive species, such as a 2-mercapto-3-cyanoquinoline derivative, which can then undergo intramolecular cyclization.

Thienoquinoline_Synthesis_Workflow Start 2-Methylquinoline-3-carbonitrile Intermediate1 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile Start->Intermediate1 Thionation (Lawesson's Reagent or P4S10) Intermediate2 S-Alkylated Intermediate Intermediate1->Intermediate2 S-Alkylation (α-halo nitrile, Base) Product 3-Aminothieno[2,3-b]quinoline-2-carbonitrile Intermediate2->Product Thorpe-Ziegler Cyclization (Base)

Caption: Synthetic workflow for 3-Aminothieno[2,3-b]quinoline-2-carbonitrile.

Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]quinoline-2-carbonitrile

Step 1: Synthesis of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methylquinoline-3-carbonitrile (1 equivalent) in a high-boiling solvent such as pyridine or toluene.

  • Thionation: Add Lawesson's reagent (0.5-1.0 equivalents) or phosphorus pentasulfide (P₄S₁₀) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into an excess of cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Step 2: S-Alkylation and Thorpe-Ziegler Cyclization [7]

  • Reaction Setup: Suspend 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile (1 equivalent) and an α-halo nitrile such as chloroacetonitrile (1.1 equivalents) in a suitable solvent like DMF or ethanol.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours until the S-alkylation is complete (monitored by TLC).

  • Cyclization: For the Thorpe-Ziegler cyclization, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or DMF is often required. The reaction is typically carried out at 0 °C to room temperature.

  • Work-up and Isolation: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 3-aminothieno[2,3-b]quinoline-2-carbonitrile.

Reactant Step 1 (Typical Scale) Step 2 (Typical Scale)
2-Methylquinoline-3-carbonitrile5 mmol-
Lawesson's Reagent2.5-5 mmol-
2-Thioxo-1,2-dihydroquinoline-3-carbonitrile-2 mmol
Chloroacetonitrile-2.2 mmol
Base (e.g., K₂CO₃, then NaH)-2.4 mmol, then 2.2 mmol
Typical Yield 60-75%65-80%

III. Synthesis of Pyrimido[4,5-b]quinolines: Building Blocks for Antifolates and Anticancer Drugs

Pyrimido[4,5-b]quinolines are an important class of fused heterocyclic compounds known for their diverse biological activities, including their use as antifolates and anticancer agents.[5][8] A versatile route to these compounds from 2-Methylquinoline-3-carbonitrile involves the initial conversion to the corresponding 2-amino-3-cyanoquinoline, which then serves as a key intermediate for the construction of the pyrimidine ring.

Synthetic Strategy and Workflow

The synthesis begins with the transformation of the 2-methyl group into an amino group. This can be achieved through various methods, including a one-pot reductive cyclization of a precursor derived from 2-Methylquinoline-3-carbonitrile. Once 2-amino-3-cyanoquinoline is obtained, the pyrimidine ring can be constructed by reacting it with various one-carbon synthons like formamide, urea, or guanidine.

Pyrimidoquinoline_Synthesis_Workflow Start 2-Methylquinoline-3-carbonitrile Intermediate 2-Amino-3-cyanoquinoline Start->Intermediate Reductive Cyclization Precursor Formation & Zn/AcOH Reduction Product 4-Aminopyrimido[4,5-b]quinoline Intermediate->Product Cyclization with Formamide (or Guanidine/Urea)

Caption: Synthetic workflow for 4-Aminopyrimido[4,5-b]quinoline.

Experimental Protocol: Synthesis of 4-Aminopyrimido[4,5-b]quinoline

Step 1: Synthesis of 2-Amino-3-cyanoquinoline [9]

Note: A direct, high-yielding conversion from 2-Methylquinoline-3-carbonitrile is not well-documented. An alternative, more established route starts from 2-nitrobenzonitrile and malononitrile.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate precursor (e.g., a derivative of 2-nitrobenzonitrile) in a mixture of acetic acid and a suitable co-solvent.

  • Reduction: Add activated zinc dust portion-wise to the stirred solution at a controlled temperature (often room temperature or slightly elevated).

  • Reaction Monitoring: The reaction is typically exothermic and should be monitored for completion by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove excess zinc and inorganic salts.

  • Isolation: Neutralize the filtrate with a base (e.g., aqueous ammonia) to precipitate the product. Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 2-amino-3-cyanoquinoline.

Step 2: Synthesis of 4-Aminopyrimido[4,5-b]quinoline [2]

  • Reaction with Formamide: Heat a mixture of 2-amino-3-cyanoquinoline (1 equivalent) and an excess of formamide at reflux for 4-6 hours.

  • Alternative with Guanidine: Alternatively, heat a mixture of 2-amino-3-cyanoquinoline (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a high-boiling solvent like ethylene glycol at 150-160 °C for 3-5 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or DMF.

Reactant Step 1 (Typical Scale) Step 2 (Typical Scale)
2-Nitrobenzonitrile derivative10 mmol-
Zinc DustExcess-
Acetic AcidExcess-
2-Amino-3-cyanoquinoline-5 mmol
Formamide or Guanidine HCl-Excess or 6 mmol
Typical Yield 60-75%70-85%

Conclusion

2-Methylquinoline-3-carbonitrile is a readily accessible and highly versatile building block for the synthesis of a wide array of fused heterocyclic compounds of significant medicinal and material science interest. The strategic combination of a reactive methyl group and a cyclization-prone nitrile group allows for the construction of complex molecular architectures through sequential or one-pot transformations. The protocols outlined in this application note for the synthesis of pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines provide a solid foundation for researchers to explore the rich chemistry of this valuable scaffold and to develop novel compounds with tailored properties. The provided explanations of the underlying chemical principles are intended to facilitate not only the successful execution of these reactions but also the rational design of new synthetic routes and novel heterocyclic systems.

References

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (n.d.). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Journal of Applicable Chemistry, 3(2), 643-649.
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2025, August 7). ResearchGate. [Link]

  • Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. (n.d.). RJPT. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central. [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6). Royal Society of Chemistry. [Link]

  • Synthesis of Some Pyrimido[4,5-b]quinoline Derivatives. (2025, August 9). ResearchGate. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.). [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PubMed Central. [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). National Institutes of Health. [Link]

Sources

Method

Application Notes and Protocols: Functionalization of the Methyl Group in 2-Methylquinoline-3-carbonitrile

Abstract The 2-methylquinoline-3-carbonitrile scaffold is a privileged starting material in synthetic organic and medicinal chemistry. Its strategic importance lies in the reactivity of the C2-methyl group, which serves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methylquinoline-3-carbonitrile scaffold is a privileged starting material in synthetic organic and medicinal chemistry. Its strategic importance lies in the reactivity of the C2-methyl group, which serves as a versatile handle for molecular elaboration. This guide provides an in-depth exploration of key synthetic strategies to functionalize this C(sp³)–H bond, transforming a simple methyl group into valuable synthetic intermediates such as aldehydes, halides, and extended π-systems. We present detailed, field-proven protocols for oxidation, radical halogenation, and subsequent C-C bond formation, elucidating the mechanistic underpinnings of each transformation to empower researchers in drug discovery and materials science.

Introduction: The Strategic Value of the 2-Methylquinoline Core

Quinoline and its derivatives are ubiquitous heterocyclic motifs found in a vast array of pharmaceuticals, natural alkaloids, and functional materials.[1] Their broad spectrum of biological activities, including potential antiviral, antibacterial, anticancer, and antimalarial properties, establishes them as a cornerstone in medicinal chemistry.[1] The specific scaffold, 2-methylquinoline-3-carbonitrile, combines the stability of the quinoline ring with two reactive centers: the nitrile group and, most importantly, the C2-methyl group.

The protons on the methyl group attached to the C2 position of the quinoline ring are activated due to their "benzylic-like" nature, making them susceptible to a variety of chemical transformations. This inherent reactivity allows for the direct conversion of the methyl group into more complex functionalities, providing a gateway to novel chemical entities. This document details three primary and highly reliable pathways for this purpose: direct oxidation to an aldehyde, selective halogenation, and subsequent condensation reactions for C-C bond formation.

Strategic Functionalization Pathways

We will now explore three robust methodologies for elaborating the C2-methyl group. For each strategy, we provide the scientific rationale, a detailed experimental protocol, and a summary of expected outcomes.

2.1. Strategy A: Oxidation to 2-Formylquinoline-3-carbonitrile

The selective oxidation of a methyl group to an aldehyde is a cornerstone transformation. The resulting 2-formylquinoline-3-carbonitrile is a powerful intermediate, primed for reactions such as reductive amination, Wittig olefination, and condensation chemistry. A modern, metal-free approach offers significant advantages in terms of cost, environmental impact, and ease of purification.

Mechanistic Insight: The oxidation using an iodine/tert-butyl hydroperoxide (TBHP) system in dimethyl sulfoxide (DMSO) is a powerful metal-free method for activating C(sp³)–H bonds.[2] The reaction is believed to proceed through a radical pathway where TBHP acts as the oxidant and iodine facilitates the process.[2] In some cases, DMSO can also participate as an oxidant in a Kornblum-type oxidation process. Experiments have shown that the presence of radical scavengers like TEMPO can hinder or completely stop the reaction, supporting the involvement of radical species.[2] This method has been successfully used to convert 2-methylquinoline into quinoline-2-carbaldehyde with high yields.[2]

Experimental Protocol: Metal-Free C-H Oxidation

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylquinoline-3-carbonitrile (1.0 eq.), molecular iodine (I₂) (0.2 eq.), and DMSO (0.1 M concentration relative to the substrate).

  • Reaction Initiation: While stirring the mixture, add tert-butyl hydroperoxide (TBHP, 70% aqueous solution) (3.0 eq.) dropwise at room temperature.

  • Thermal Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the excess iodine. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-formylquinoline-3-carbonitrile.

Data Summary: Oxidation Reaction

ParameterValueReference
Catalyst/Promoter Iodine (I₂)[2]
Oxidant TBHP (70% aq.)[2]
Solvent DMSO[2]
Temperature 120 °C[2]
Typical Yield 80-90%[2]

Workflow Diagram: Oxidation of C2-Methyl Group

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Methylquinoline-3-carbonitrile Reagents Add I₂ (0.2 eq), TBHP (3.0 eq) in DMSO Start->Reagents Heat Heat to 120°C (8-12 hours) Reagents->Heat Workup Quench (Na₂S₂O₃) Extract (EtOAc) Heat->Workup Purify Silica Gel Chromatography Workup->Purify Product 2-Formylquinoline-3-carbonitrile Purify->Product

Caption: Workflow for the metal-free oxidation of 2-methylquinoline-3-carbonitrile.

2.2. Strategy B: Radical Halogenation to 2-(Bromomethyl)quinoline-3-carbonitrile

Introducing a halogen, particularly bromine, onto the methyl group transforms it into a versatile electrophilic site. The resulting 2-(bromomethyl)quinoline-3-carbonitrile is an excellent precursor for nucleophilic substitution reactions, enabling the synthesis of ethers, esters, amines, and other derivatives via Williamson ether synthesis or similar processes.[3]

Mechanistic Insight: The reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as the source of bromine radicals. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is heated or irradiated with UV light to generate initial radicals. These radicals abstract a hydrogen atom from the activated methyl group, forming a stabilized quinolinyl-methyl radical. This radical then reacts with NBS to propagate the chain and form the desired brominated product. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.

Experimental Protocol: Radical Bromination

  • Reagent Preparation: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 2-methylquinoline-3-carbonitrile (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

  • Reaction Initiation: Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq.).

  • Thermal Conditions: Heat the mixture to reflux (approx. 77 °C) for 4-6 hours. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with a 10% aqueous sodium carbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.

  • Purification: The crude 2-(bromomethyl)quinoline-3-carbonitrile can often be used directly or recrystallized from a suitable solvent like ethanol to achieve high purity.

Data Summary: Radical Bromination

ParameterValue
Brominating Agent N-Bromosuccinimide (NBS)
Initiator AIBN or Benzoyl Peroxide
Solvent Carbon Tetrachloride (CCl₄)
Temperature Reflux (~77 °C)
Typical Yield 75-85%

Diagram: Radical Bromination Mechanism

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN ->[Heat] 2R• + N₂ AIBN ->[Heat] 2R• + N₂ Start Quinoline-CH₃ Radical1 Quinoline-CH₂• Start->Radical1 R• or Br• Product Quinoline-CH₂Br Radical1->Product NBS Br_rad Br• NBS NBS NBS->Br_rad Quinoline-CH₂• Br_rad->Start abstraction Br• + Br• -> Br₂ Br• + Br• -> Br₂ R• + Br• -> R-Br R• + Br• -> R-Br

Caption: The free-radical chain mechanism for the bromination of the C2-methyl group.

2.3. Strategy C: C-C Bond Formation via Knoevenagel Condensation

To create more complex carbon skeletons, C-C bond formation is essential. The Knoevenagel condensation is a classic and reliable method for reacting an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group).[4] This strategy leverages the product from Strategy A (2-formylquinoline-3-carbonitrile) to extend the carbon chain at the C2 position.

Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or L-proline.[5] The base deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the 2-formylquinoline-3-carbonitrile. A subsequent dehydration step, often facilitated by the reaction conditions, yields the final α,β-unsaturated product.[5]

Experimental Protocol: Knoevenagel Condensation

  • Reagent Preparation: In a suitable solvent such as ethanol or toluene, dissolve 2-formylquinoline-3-carbonitrile (1.0 eq., synthesized as per Strategy A) and an active methylene compound (e.g., malononitrile, 1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.) or L-proline.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then triturated with a cold solvent like ethanol or diethyl ether, or purified by recrystallization or column chromatography to yield the pure condensation product.

Data Summary: Knoevenagel Condensation

ParameterValueReference
Electrophile 2-Formylquinoline-3-carbonitrile
Nucleophile Malononitrile, Ethyl Cyanoacetate, etc.
Catalyst Piperidine, L-Proline, Ammonium Acetate[5][6]
Solvent Ethanol, Toluene, or Solvent-free[7]
Temperature Room Temperature to Reflux
Typical Yield >90%

Diagram: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism Aldehyde Quinoline-CHO Intermediate Quinoline-CH(O⁻)-CH(CN)₂ Aldehyde->Intermediate ActiveMethylene CH₂(CN)₂ Carbanion ⁻CH(CN)₂ Base Base (B) Base->Carbanion Deprotonation Carbanion->Aldehyde Nucleophilic Attack Product Quinoline-CH=C(CN)₂ Intermediate->Product -H₂O (Dehydration)

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 2-Methylquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the scale-up synthesis of 2-Methylquinoline-3-carbonitrile, a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the scale-up synthesis of 2-Methylquinoline-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein is designed to be robust, scalable, and founded on established chemical principles, ensuring both efficiency and safety in a laboratory or pilot plant setting.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific target molecule, 2-Methylquinoline-3-carbonitrile, serves as a key intermediate for the synthesis of more complex pharmaceutical agents. The methodology detailed below is a variation of the classic Friedländer annulation, a reliable and straightforward approach to quinoline synthesis.[1] This application note provides a detailed, step-by-step protocol for a gram-scale synthesis, discusses critical process parameters, safety considerations, and methods for purification and characterization.

Reaction Principle: A Modified Friedländer Annulation

The synthesis of 2-Methylquinoline-3-carbonitrile is achieved through a piperidine-catalyzed condensation reaction between 2-aminoacetophenone and malononitrile. This reaction proceeds via a cascade of events initiated by a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system. Piperidine, a secondary amine, acts as a basic catalyst to facilitate the initial condensation step.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from reactant preparation to the isolation of the final product.

Synthesis_Workflow Reactant_Prep Reactant Preparation 2-Aminoacetophenone Malononitrile Ethanol (Solvent) Piperidine (Catalyst) Reaction Reaction Setup Charge reactants and solvent Add catalyst Heat to reflux Reactant_Prep->Reaction Charge Workup Work-up & Isolation Cool reaction mixture Precipitate product Filter and wash Reaction->Workup Isolate Purification Purification Recrystallization from Ethanol Workup->Purification Purify Product Final Product | 2-Methylquinoline-3-carbonitrile Purification->Product Yields

Caption: High-level workflow for the synthesis of 2-Methylquinoline-3-carbonitrile.

Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol is designed for a target yield of approximately 15-20 grams of 2-Methylquinoline-3-carbonitrile. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
2-Aminoacetophenone135.1613.5 g0.10Purity ≥ 98%
Malononitrile66.066.6 g0.10Purity ≥ 99%
Piperidine85.151.7 g (2.0 mL)0.02Catalyst
Ethanol (95%)46.07100 mL-Solvent
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel (optional)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Reaction Procedure
  • Reaction Setup: Assemble the 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add 2-aminoacetophenone (13.5 g, 0.10 mol) and malononitrile (6.6 g, 0.10 mol).

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask. Stir the mixture at room temperature to dissolve the solids.

  • Catalyst Addition: Slowly add piperidine (2.0 mL, 0.02 mol) to the reaction mixture with continuous stirring.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • Further cool the mixture in an ice bath for 30-60 minutes to promote precipitation of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification

The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

  • Dissolution: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield and Product Characterization

  • Yield: The expected yield of the purified product is typically in the range of 80-90%.

  • Appearance: The final product should be a pale yellow to light brown crystalline solid.

  • Melting Point: The melting point of 2-Methylquinoline-3-carbonitrile is expected to be in the range of 145-148 °C.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the methyl group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the quinoline ring system, the methyl group, and the nitrile carbon.

    • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

Safety and Handling Considerations for Scale-up

Scaling up this synthesis requires careful attention to safety due to the nature of the reactants and the reaction itself.

Chemical Hazards
ChemicalHazards
2-Aminoacetophenone Harmful if swallowed. Causes skin and eye irritation.[2]
Malononitrile Toxic if swallowed or in contact with skin. Causes serious eye irritation.
Piperidine Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
Ethanol Highly flammable liquid and vapor.
Process Safety
  • Exothermicity: The condensation reaction can be exothermic, especially during the initial phase after the addition of the catalyst. For larger scale reactions, it is crucial to have efficient cooling systems in place and to add the catalyst portion-wise or via a dropping funnel to control the reaction temperature.

  • Ventilation: The reaction should be performed in a well-ventilated area, preferably a walk-in fume hood for larger scales, to avoid inhalation of vapors from the solvent and reactants.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. For larger scales, additional protection such as a face shield and respiratory protection may be necessary.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure completion. Extend the reflux time if necessary.
Product loss during work-up.Ensure the product is fully precipitated before filtration by adequate cooling. Use minimal amounts of cold solvent for washing.
Impure Product Side reactions.Ensure the purity of starting materials. Control the reaction temperature carefully. Recrystallization should be performed diligently.
Incomplete removal of starting materials.Optimize washing steps during work-up. Recrystallization is key to removing unreacted starting materials.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-Methylquinoline-3-carbonitrile. By adhering to the detailed steps and safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications. The use of readily available and relatively inexpensive starting materials makes this process economically viable for larger-scale production.

References

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 26, 2026, from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (n.d.). De Gruyter. Retrieved January 26, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]

  • 2-METHYL QUINOLINE. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]

  • 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES. Retrieved January 26, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Malononitrile synthesis method. (n.d.). Google Patents.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved January 26, 2026, from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 2-Methylquinoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methylquinoline-3-carbonitrile

Welcome to the technical support guide for the purification of crude 2-Methylquinoline-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Methylquinoline-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final product. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a strategic framework grounded in chemical principles to empower you to troubleshoot and optimize the purification process effectively.

PART 1: Foundational Strategy - Understanding the Impurity Profile

Effective purification begins with understanding what you are trying to remove. 2-Methylquinoline-3-carbonitrile is commonly synthesized via the Friedländer annulation , which involves the condensation of a 2-aminoaryl ketone with a compound containing an active α-methylene group.[1][2] For this specific target molecule, a likely pathway is the reaction between 2-aminoacetophenone and malononitrile, often under acid or base catalysis.

Anticipated Impurities in Your Crude Product:

  • Unreacted Starting Materials:

    • 2-Aminoacetophenone: A basic, moderately polar solid.

    • Malononitrile: A polar, acidic solid.

  • Side-Reaction Products:

    • Aldol Self-Condensation Products: 2-Aminoacetophenone can react with itself, especially under basic conditions, to form colored, higher molecular weight impurities.

    • Knoevenagel Adducts: Intermediates that have not fully cyclized.

  • Catalyst Residues: Residual acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine, potassium carbonate).

  • Polymeric Material: Often appears as a dark, tarry, or intractable solid, resulting from non-specific condensation pathways.

This impurity profile—a mix of acidic, basic, and neutral compounds of varying polarities—dictates our purification strategy. A simple filtration is rarely sufficient. We will focus on two robust, orthogonal techniques: Recrystallization and Flash Column Chromatography .

PART 2: The Workhorse Method - Purification by Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[3] The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities remain either highly soluble or completely insoluble at all temperatures.

Experimental Protocol: Recrystallization Solvent Screening

Objective: To identify an optimal single-solvent or mixed-solvent system for purification.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude 2-Methylquinoline-3-carbonitrile into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (see Table 1) dropwise at room temperature. Agitate after each addition. Note if the compound dissolves readily in the cold solvent (this solvent is unsuitable for single-solvent recrystallization).

  • Heating: If the compound is insoluble or sparingly soluble in the cold, heat the mixture gently (e.g., in a hot water bath or on a hot plate) to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Evaluation: The best solvent is one that dissolves the compound completely when hot but provides a high yield of clean-looking crystals upon cooling.

Table 1: Recommended Solvents for Screening

Solvent Class Boiling Point (°C) Rationale & Comments
Ethanol Polar Protic 78 Often an excellent choice for aromatic compounds with polar functional groups.[4]
Isopropanol Polar Protic 82 Similar to ethanol but can offer different solubility profiles.
Ethyl Acetate Polar Aprotic 77 Good for moderately polar compounds. Often used in combination with hexanes.
Toluene Aromatic 111 Effective for aromatic compounds; its high boiling point ensures good dissolution.[5]
Acetone Polar Aprotic 56 A strong solvent; often used in a mixed-solvent system with a non-polar co-solvent.
Water Polar Protic 100 Unlikely to work alone due to the aromatic nature of the quinoline core, but excellent as an anti-solvent with alcohols (e.g., Ethanol/Water).[6]

| Hexanes/Heptane | Non-polar | ~69 | The compound will likely be insoluble. Use as an "anti-solvent" in a mixed-solvent system.[7] |

Standard Recrystallization Protocol (Single Solvent)
  • Place the crude solid in an Erlenmeyer flask (choose a size where the solvent will fill about half the volume).

  • Add the chosen solvent in small portions while heating the flask with stirring (a magnetic stir bar is ideal) until the solvent is gently boiling.

  • Continue adding hot solvent just until all the solid dissolves. Avoid adding a large excess of solvent , as this will dramatically reduce your yield.[8]

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • (Optional: Hot Filtration) If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

PART 3: Troubleshooting Recrystallization

Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of forming crystals. What do I do?

  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also happen if the compound's solubility changes too rapidly upon cooling or if high-boiling point solvents are used.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (10-20% more volume).

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, try a different solvent with a lower boiling point or a mixed-solvent system.

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

  • Causality: This is usually due to one of two issues: either too much solvent was added, or the solution is supersaturated and requires induction to crystallize.

  • Solution:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the meniscus. If you have a pure crystal, add a tiny "seed crystal."

    • Reduce Solvent Volume: If induction fails, you likely have too much solvent. Gently heat the solution and boil off a portion (20-30%) of the solvent. Then, attempt to cool and crystallize again.[9]

Q3: My final product is still colored. How can I get a white/pale yellow solid?

  • Causality: Highly conjugated impurities or trace polymeric materials are often intensely colored and can get trapped in the crystal lattice.

  • Solution: Perform the recrystallization again, but this time, include the activated charcoal step as described in the protocol above. The charcoal will adsorb the colored impurities, which are then removed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

Q4: My recovery yield is very low (<50%). How can I improve it?

  • Causality: Low yield is most commonly caused by using too much solvent, cooling the solution too quickly (preventing full crystallization), or washing the collected crystals with solvent that was not ice-cold.[8]

  • Solution:

    • Ensure you are using the minimum amount of boiling solvent to dissolve the crude material.

    • Allow for slow cooling to room temperature before moving to an ice bath.

    • Collect the filtrate (mother liquor) and concentrate it by about 50-70% on a rotary evaporator. Cool the concentrated solution to see if a "second crop" of crystals can be obtained. This second crop may be less pure but can be combined with other crude batches in the future.

Troubleshooting Logic Diagram

G start Recrystallization Problem oil Compound 'Oiled Out' start->oil no_xtal No Crystals Formed start->no_xtal color Product is Colored start->color low_yield Low Recovery Yield start->low_yield sol_oil 1. Re-heat to dissolve oil. 2. Add 10-20% more solvent. 3. Cool very slowly. oil->sol_oil Solution sol_no_xtal 1. Try to induce (scratch/seed). 2. If fails, boil off 20-30% of solvent. 3. Re-cool. no_xtal->sol_no_xtal Solution sol_color 1. Re-dissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot filtration. 4. Re-crystallize. color->sol_color Solution sol_low_yield 1. Use minimum boiling solvent. 2. Ensure slow cooling. 3. Collect and concentrate mother liquor for a second crop. low_yield->sol_low_yield Solution

Caption: Troubleshooting common recrystallization issues.

PART 4: High-Purity Polish - Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10]

Experimental Protocol: Purification via Flash Chromatography

Objective: To separate 2-Methylquinoline-3-carbonitrile from closely related impurities.

1. TLC Method Development:

  • Goal: Find a solvent system where the product has an Rf value of 0.2 - 0.3 .[10]

  • Stationary Phase: Use a standard silica gel TLC plate.

  • Mobile Phase Screening: Start with a non-polar/polar mixture and adjust the ratio. A good starting point is Hexane:Ethyl Acetate (EtOAc). See Table 2 for suggestions.

  • Visualization: The quinoline core is UV-active. Visualize the spots under a UV lamp (254 nm).

  • Procedure:

    • Dissolve a tiny amount of crude material in a few drops of dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber with your chosen eluent.

    • Analyze the developed plate under UV light. If the product Rf is too high, increase the proportion of the non-polar solvent. If it's too low, increase the polar solvent.

Table 2: Suggested Eluent Systems for TLC Development

System Polarity Starting Ratio (v/v) Comments
Hexane:EtOAc Medium 4:1 A versatile, standard system. Increase EtOAc for more polar compounds.[11]
Toluene:EtOAc Medium-High 9:1 Good for aromatic compounds; can provide different selectivity.

| Dichloromethane:Methanol | High | 98:2 | Use for more polar compounds that don't move in Hex/EtOAc. |

2. Column Preparation and Running:

  • Packing the Column:

    • Select a column of appropriate size (for ~1g of crude, a 40g pre-packed column or a glass column ~4cm in diameter is suitable).

    • Pack the column with silica gel, either as a dry powder followed by the eluent or as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[12]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]

  • Loading the Sample:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product). Remove the solvent by rotary evaporation to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.

    • Begin collecting fractions. Monitor the elution process by collecting small samples from the column outlet and spotting them on a TLC plate.

    • If impurities are close, a gradient elution (slowly increasing the polarity of the mobile phase) may be necessary.

  • Analysis and Isolation:

    • Run a TLC of the collected fractions to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Methylquinoline-3-carbonitrile.

PART 5: General Purification Workflow

G start Start: Crude 2-Methylquinoline-3-carbonitrile analyze Analyze Crude by TLC start->analyze recryst Perform Recrystallization analyze->recryst One major spot, minor baseline/solvent front impurities chromatography Perform Flash Column Chromatography analyze->chromatography Multiple close-running spots check_purity1 Check Purity (TLC, NMR, mp) recryst->check_purity1 check_purity1->chromatography No end_pure Product is Pure check_purity1->end_pure Yes check_purity2 Check Purity (TLC, NMR, mp) chromatography->check_purity2 check_purity2->end_pure Yes end_impure Re-evaluate Strategy (Consider alternative solvent/technique) check_purity2->end_impure No

Caption: Decision workflow for purifying crude product.

PART 6: References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=7047, Quinoline; [cited 2026 Jan 26]. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal; [cited 2026 Jan 26]. Available from: [Link]

  • Mansour, C. The Friedländer Synthesis of Quinolines. Organic Reactions. 2018. DOI: 10.1002/0471264180.or095.01. Available from: [Link]

  • Deshmukh, R. et al. Advances in polymer based Friedlander quinoline synthesis. RSC Advances. 2015;5(115):94947-94967. Available from: [Link]

  • Wikipedia contributors. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [cited 2026 Jan 26]. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [cited 2026 Jan 26]. Available from: [Link]

  • Al-Suwaidan, I. A. et al. The Friedländer Synthesis of Quinolines. ResearchGate. 2016. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [cited 2026 Jan 26]. Available from: [Link]

  • El-Faham, A. et al. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. 2015;69(10):1219-1226. Available from: [Link]

  • Google Patents. CN110156675B - Synthesis method of quinoline compound containing sulfonyl. [cited 2026 Jan 26]. Available from:

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [cited 2026 Jan 26]. Available from: [Link]

  • Google Patents. EP0334188A2 - Process for producing aromatic nitrile. [cited 2026 Jan 26]. Available from:

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Wiley-VCH. 2012 Aug 7. Available from: [Link]

  • Nichols, L. 3.6F: Troubleshooting. Chemistry LibreTexts. 2022 Apr 7. Available from: [Link]

  • da Silva, J. C. et al. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances. 2024;14:10620-10632. Available from: [Link]

  • Massachusetts Institute of Technology. Flash Column Chromatography Guide. MIT OpenCourseWare. [cited 2026 Jan 26]. Available from: [Link]

  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. [cited 2026 Jan 26]. Available from:

  • Asif, M. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. 2019 Apr 30. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [cited 2026 Jan 26]. Available from: [Link]

  • Wang, Y. et al. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Textiles and Engineer. 2020. Available from: [Link]

  • University of California, Los Angeles. Crystallization Solvents. [cited 2026 Jan 26]. Available from: [Link]

  • University of Calgary. Recrystallization. [cited 2026 Jan 26]. Available from: [Link]

  • Sławiński, J. et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. 2018 Aug 15. Available from: [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. 2025 Feb 11. [cited 2026 Jan 26]. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [cited 2026 Jan 26]. Available from: [Link]

  • Bokobza, L. et al. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. MDPI. 2023;15(18):6593. Available from: [Link]

  • Kumar, A. et al. Recent advances in the synthesis of quinolines: a review. RSC Advances. 2014;4:22535-22558. Available from: [Link]

  • Sharghi, H. Solvent-free and atom efficient conversion of aldehydes into nitriles. ResearchGate. 2002. Available from: [Link]

  • Teledyne ISCO. Chromatography Troubleshooting. YouTube. 2019 Mar 25. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. [cited 2026 Jan 26]. Available from: [Link]

  • Wang, C. et al. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. PubMed. 2022 Oct 5. Available from: [Link]

  • The Good Scents Company. 2-methyl quinoline. [cited 2026 Jan 26]. Available from: [Link]

  • Bose, D. S. et al. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed. 2010 Jan-Feb. Available from: [Link]

Sources

Optimization

Column chromatography conditions for 2-Methylquinoline-3-carbonitrile purification

This guide provides a comprehensive framework for the successful purification of 2-Methylquinoline-3-carbonitrile using column chromatography. It is designed for chemistry professionals in research and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the successful purification of 2-Methylquinoline-3-carbonitrile using column chromatography. It is designed for chemistry professionals in research and drug development, moving beyond a simple protocol to explain the underlying chemical principles and provide robust troubleshooting solutions.

Core Principles: Understanding the Quinoline-Silica Interaction

The primary challenge in purifying quinoline-based compounds via silica gel chromatography stems from a fundamental acid-base interaction. The nitrogen atom at position 1 of the quinoline ring is basic (a Lewis base). Standard silica gel is an amorphous polymer of silicon dioxide, and its surface is populated with silanol groups (Si-OH), which are weakly acidic.

This interaction leads to several common issues:

  • Peak Tailing/Streaking: The basic nitrogen can strongly and non-uniformly adsorb to the acidic silanol sites. As the mobile phase passes, the compound desorbs slowly and unevenly, resulting in a "streak" or "tail" rather than a compact band. This severely compromises separation efficiency.[1]

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound remains permanently bound to the stationary phase, leading to low recovery.

  • Compound Degradation: The acidic surface of the silica gel can catalyze the decomposition of sensitive molecules.[1]

The key to successful purification is to mitigate this interaction, which is the focus of the protocols and troubleshooting advice below.

The Blueprint: Thin-Layer Chromatography (TLC) Optimization

Before attempting any column purification, it is essential to develop and optimize the separation on a TLC plate. This small-scale experiment is your blueprint for the large-scale column, saving significant time, solvent, and sample. The goal is to find a solvent system where the target compound, 2-Methylquinoline-3-carbonitrile, has a Retention Factor (Rf) of approximately 0.2-0.3 .[2]

Step-by-Step TLC Protocol
  • Chamber Preparation: Add your chosen mobile phase to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to ensure the chamber atmosphere is saturated with solvent vapor. Cover tightly and let it equilibrate.[3]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[3]

  • Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline. Make the spot as small as possible.

  • Development: Place the spotted plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm); quinoline compounds are typically UV-active and will appear as dark spots.[3] Circle the spots with a pencil.

  • Analysis & Iteration: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).

    • If the target spot's Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the target spot's Rf is too high (>0.4), the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).

    • If you observe significant streaking, add 1-2% triethylamine (TEA) to your mobile phase and repeat the TLC. This will neutralize the acidic silica sites and should result in well-defined spots.[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 2-Methylquinoline-3-carbonitrile.

Q1: My compound is streaking severely on both the TLC plate and the column, leading to poor separation. What is happening and how do I fix it?

A1: This is the classic sign of strong acid-base interaction between the basic quinoline nitrogen and acidic silica gel.[1] The compound is "sticking" to the stationary phase.

  • Primary Solution: Deactivate the Silica Gel. The most effective solution is to add a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 1-2% TEA to your hexane/ethyl acetate eluent. The TEA is more basic than your quinoline and will preferentially bind to the acidic silanol sites, effectively "shielding" your compound from these interactions. You should see an immediate improvement in peak shape.[2]

    • Ammonia: For more polar solvent systems (e.g., dichloromethane/methanol), a few drops of concentrated ammonium hydroxide in the methanol can serve the same purpose.

  • Secondary Solution: Change the Stationary Phase. If deactivation is insufficient, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds as it lacks the strong acidic character of silica.[1] You will need to re-optimize your mobile phase on an alumina TLC plate first.

Q2: I've run my column, but my yield is very low. It seems my compound is stuck on the column.

A2: This is likely due to irreversible adsorption, an extreme case of the issue described in Q1. It can also happen if the chosen mobile phase is not polar enough to elute the compound at all.

  • Check for Stability: First, ensure your compound is not decomposing (see Q3). Run a 2D TLC to check for stability on silica.

  • Flush the Column: After your initial elution, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in ethyl acetate, with 1% TEA). This may recover the strongly-bound material.

  • Use a Deactivated System: For future attempts, always use a TEA-modified mobile phase as your default for this class of compounds.

Q3: My compound appears to be decomposing during chromatography. I see new spots on the TLC plate after spotting, or I get multiple fractions containing different unknown products.

A3: The acidic nature of silica gel can catalyze the degradation of certain compounds.[1]

  • Deactivate Silica Gel: As with streaking, adding TEA to the mobile phase neutralizes the acidic sites and is the first and most effective solution.[1]

  • Minimize Contact Time: Use flash chromatography (applying positive pressure) to speed up the separation and reduce the time the compound spends on the column.[1] Gravity chromatography is often too slow for sensitive compounds.

  • Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can help minimize decomposition.[1]

  • Alternative Purification: If all else fails, consider non-chromatographic methods like recrystallization or sublimation, if applicable.

Q4: I can't achieve good separation between my product and a closely-running impurity.

A4: This is a common separation challenge that requires careful optimization.

  • Fine-Tune the Mobile Phase: Test very small changes in solvent polarity on TLC. For a hexane/ethyl acetate system, try changing the ratio by just a few percent (e.g., from 85:15 to 88:12). Sometimes switching to a different solvent system with different selectivity (e.g., Dichloromethane/Acetone) can resolve overlapping spots.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity during the column run. This can help sharpen the peak of your target compound and improve separation from impurities.[4]

  • Column Dimensions & Packing: Use a long, thin column for difficult separations, as this increases the number of theoretical plates. Ensure the column is packed perfectly, without any cracks or channels.

Data Presentation: Recommended Starting Conditions

The optimal mobile phase for 2-Methylquinoline-3-carbonitrile will depend on the other components in your crude mixture. However, based on purifications of similar quinoline derivatives, the following solvent systems are excellent starting points for your TLC optimization.[5]

Stationary PhaseMobile Phase SystemInitial Ratio (v/v)Notes
Silica Geln-Hexane : Ethyl Acetate90 : 10A good starting point for relatively non-polar impurities.
Silica Geln-Hexane : Ethyl Acetate80 : 20A more polar system. A common choice for many quinolines.[5]
Silica Geln-Hexane : Ethyl Acetate70 : 30Use if your compound has a very low Rf in less polar mixtures.[5]
Silica GelDichloromethane : Methanol98 : 2For more polar quinoline derivatives.[1]

Note: For all silica gel systems, it is highly recommended to add 1-2% Triethylamine (TEA) to the prepared mobile phase to prevent streaking.

Experimental Protocol: Flash Column Chromatography

This protocol assumes you have already identified an optimal solvent system via TLC that gives your target compound an Rf of ~0.2-0.3.

Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude Product TLC TLC Analysis & Optimization (Target Rf ≈ 0.2-0.3) Crude->TLC Solvent Prepare Mobile Phase (with 1-2% TEA) TLC->Solvent Column Pack Column (Slurry Method) Solvent->Column Load Load Sample (Dry Loading Recommended) Column->Load Elute Elute with Mobile Phase (Apply Pressure) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purifying 2-Methylquinoline-3-carbonitrile.

Step-by-Step Methodology
  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).

    • Place a small plug of cotton or glass wool at the bottom, then add a thin layer (0.5 cm) of sand.[1]

    • In a beaker, create a slurry of silica gel (230-400 mesh) in your initial, least polar mobile phase.[1]

    • Gently pour the slurry into the column. Use a funnel and pour down the sides to avoid trapping air bubbles. Tap the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica to prevent the bed from being disturbed.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 2-Methylquinoline-3-carbonitrile in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite (about 2-3 times the mass of your crude sample) to this solution.

    • Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[6]

    • Carefully add this powder to the top of the packed column, forming a neat, level band.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Using a regulated source of compressed air or nitrogen, apply gentle pressure to the top of the column to force the solvent through at a steady rate (a flow rate of ~5 cm/minute is a good target).

    • Begin collecting fractions in test tubes or vials immediately.

    • If using a gradient, start with the least polar solvent mixture and gradually introduce more polar mixtures as the column runs.

  • Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate alongside a spot of your crude starting material.

    • Once you have identified the fractions containing your pure product (and only your pure product), combine them in a larger flask.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Methylquinoline-3-carbonitrile.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methylquinoline-3-carbonitrile

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of 2-Methylquinoline-3-carbonitrile. This resource is designed to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of 2-Methylquinoline-3-carbonitrile. This resource is designed to provide in-depth, field-proven insights into navigating the common challenges and side reactions encountered during this synthetic procedure. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying chemical principles governing the formation of both your target molecule and its common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methylquinoline-3-carbonitrile?

A1: The most prevalent and direct method for synthesizing 2-Methylquinoline-3-carbonitrile is the Friedländer annulation . This reaction involves the condensation of 2'-aminoacetophenone with an active methylene compound, typically ethyl cyanoacetate, under either acidic or basic catalysis.[1][2][3] The reaction proceeds via an initial Knoevenagel or aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the quinoline ring system.[1]

Q2: My reaction yields a complex mixture of products, and the purification is challenging. What are the likely side products?

A2: A complex product mixture is a common issue in this synthesis. The primary side products to consider are:

  • Self-condensation products of 2'-aminoacetophenone: Under acidic conditions, 2'-aminoacetophenone is known to undergo self-condensation, leading to the formation of trimers and other oligomers, which can complicate purification.[4]

  • Aldol self-condensation products: The ketone functionality of 2'-aminoacetophenone can undergo self-condensation, particularly under harsh basic or acidic conditions, resulting in a complex mixture of byproducts.[4]

  • Hydrolysis products: The nitrile group of the final product, 2-Methylquinoline-3-carbonitrile, can be susceptible to hydrolysis to the corresponding amide (2-Methylquinoline-3-carboxamide) or carboxylic acid (2-Methylquinoline-3-carboxylic acid), especially during acidic or basic workup or purification steps.

  • Unreacted starting materials: Incomplete reaction can lead to the presence of 2'-aminoacetophenone and ethyl cyanoacetate in the crude product.

Q3: I am observing a significant amount of a high-molecular-weight, tar-like substance in my reaction flask. What is causing this?

A3: The formation of tarry substances is a strong indication of the self-condensation of 2'-aminoacetophenone. This is particularly problematic under strong acidic conditions, where the amino group can be protonated, influencing its reactivity and promoting polymerization.[4] To mitigate this, careful control of reaction temperature and the choice of a milder catalyst are crucial.

Q4: My final product shows impurities that I suspect are the corresponding amide or carboxylic acid. How can I avoid their formation?

A4: The hydrolysis of the nitrile is a common issue. To prevent this:

  • Mindful Workup: Avoid prolonged exposure to strong acidic or basic conditions during the reaction workup. If an acid or base is used to neutralize the reaction, it should be done efficiently and at a low temperature.

  • Controlled Reaction Conditions: The hydrolysis can sometimes occur during the primary reaction if water is present and the conditions are harsh (e.g., high temperature in the presence of a strong acid or base).

Troubleshooting Guide

This section provides a systematic approach to addressing common issues encountered during the synthesis of 2-Methylquinoline-3-carbonitrile.

Issue 1: Low Yield and Formation of Polymeric Byproducts
  • Symptom: The isolated yield of the desired product is low, and a significant amount of insoluble, tarry material is observed.

  • Probable Cause: Self-condensation of the 2'-aminoacetophenone starting material, often exacerbated by harsh acidic conditions and high temperatures.[4]

  • Troubleshooting Steps:

    • Catalyst Optimization: If using a strong acid catalyst (e.g., concentrated H₂SO₄), consider switching to a milder Lewis acid (e.g., ZnCl₂, In(OTf)₃) or a milder Brønsted acid.[2] Alternatively, explore base-catalyzed conditions (e.g., piperidine, K₂CO₃), which may suppress the self-condensation of 2'-aminoacetophenone.

    • Temperature Control: Maintain a lower reaction temperature. While this may increase the reaction time, it will significantly reduce the rate of polymerization. Monitor the reaction progress by TLC to determine the optimal balance between reaction rate and side product formation.

    • Order of Addition: Consider adding the catalyst portion-wise to control the initial exotherm and prevent localized high concentrations of acid.

Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
  • Symptom: The crude reaction mixture shows multiple spots on TLC analysis, making purification difficult.

  • Probable Cause: A combination of side reactions, including aldol self-condensation of 2'-aminoacetophenone and the formation of the Knoevenagel condensation intermediate.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of either 2'-aminoacetophenone or ethyl cyanoacetate can lead to side reactions.

    • Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction at the optimal time can prevent the formation of further byproducts from the degradation of the desired product.

    • Catalyst Choice: The choice of acid or base catalyst can significantly influence the product distribution.[1] It is advisable to screen a few catalysts to find the one that gives the cleanest reaction profile for your specific setup.

Issue 3: Difficulty in Purifying the Product by Column Chromatography
  • Symptom: The product streaks or appears to decompose on the silica gel column, leading to poor separation and low recovery.

  • Probable Cause: The basic nature of the quinoline nitrogen interacts strongly with the acidic silica gel, causing tailing and potential acid-catalyzed degradation.

  • Troubleshooting Steps:

    • Deactivation of Silica Gel: Before packing the column, slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as triethylamine (~1-2%). This will neutralize the acidic sites on the silica gel.

    • Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase, such as neutral or basic alumina.

    • Alternative Purification Method: Recrystallization is often a more effective method for purifying 2-Methylquinoline-3-carbonitrile.

Experimental Protocols

Protocol 1: General Procedure for the Friedländer Synthesis of 2-Methylquinoline-3-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-aminoacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add the chosen catalyst. For acid catalysis, a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid can be used. For base catalysis, piperidine or potassium carbonate are common choices.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

    • For acid-catalyzed reactions: Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

    • For base-catalyzed reactions: Neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A common solvent system for the recrystallization of quinoline derivatives is a mixture of ethanol and water or hexane and ethyl acetate. The ideal solvent system will dissolve the crude product when hot but will result in poor solubility when cold.

  • Procedure: a. Dissolve the crude 2-Methylquinoline-3-carbonitrile in a minimal amount of the hot solvent. b. If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

Table 1: Influence of Catalyst on the Friedländer Synthesis

CatalystTypical ConditionsCommon Side Products
Strong Brønsted Acids (e.g., H₂SO₄) High temperatureSelf-condensation of 2'-aminoacetophenone (tar formation)
Lewis Acids (e.g., ZnCl₂, In(OTf)₃) Milder conditionsReduced self-condensation compared to strong Brønsted acids
Bases (e.g., Piperidine, K₂CO₃) Reflux in alcoholAldol self-condensation of 2'-aminoacetophenone

Visualizations

Reaction Mechanisms

Friedlander_Synthesis Reactant1 2'-Aminoacetophenone Intermediate1 Knoevenagel/Aldol Adduct Reactant1->Intermediate1 Condensation Reactant2 Ethyl Cyanoacetate Reactant2->Intermediate1 Catalyst Acid or Base Catalyst Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Methylquinoline-3-carbonitrile Intermediate2->Product - H₂O

Caption: The Friedländer synthesis of 2-Methylquinoline-3-carbonitrile.

Side_Reactions Start 2'-Aminoacetophenone SideProduct1 Self-Condensation Products (Trimers, Oligomers) Start->SideProduct1 Acid-Catalyzed SideProduct2 Aldol Self-Condensation Products Start->SideProduct2 Acid/Base Catalyzed Product 2-Methylquinoline-3-carbonitrile HydrolysisProduct 2-Methylquinoline-3-carboxamide / -carboxylic acid Product->HydrolysisProduct Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Common side reactions in the synthesis of 2-Methylquinoline-3-carbonitrile.

References

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Methylquinoline-3-carbonitrile

Welcome to the technical support center for the synthesis and optimization of 2-Methylquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methylquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to empower you with the knowledge to overcome common challenges in this synthesis.

I. Overview of the Synthesis: The Friedländer Annulation

The most common and direct route to synthesizing 2-Methylquinoline-3-carbonitrile is through the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.[1][2] In the case of our target molecule, the reactants are 2-aminoacetophenone and ethyl 2-cyanoacetate.

The reaction can be catalyzed by either an acid or a base, and the choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.[1][3] Understanding the mechanism is key to effective troubleshooting.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary pathways, depending on whether it is acid- or base-catalyzed.

  • Base-Catalyzed Mechanism: In the presence of a base, the active methylene group of ethyl 2-cyanoacetate is deprotonated, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-aminoacetophenone. The subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.

  • Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl group of 2-aminoacetophenone is protonated, making it more electrophilic. The enol form of ethyl 2-cyanoacetate then acts as the nucleophile. This is followed by cyclization and dehydration to yield the quinoline product.

Diagram: Generalized Friedländer Annulation for 2-Methylquinoline-3-carbonitrile

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminoacetophenone 2-Aminoacetophenone Intermediate Cyclization Intermediate 2-Aminoacetophenone->Intermediate Condensation Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate->Intermediate Catalyst Acid or Base Catalyst->Intermediate Solvent Solvent Solvent->Intermediate Temperature Temperature Temperature->Intermediate Product 2-Methylquinoline-3-carbonitrile Intermediate->Product Dehydration Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Catalyst Issue? Start->Check_Catalyst Check_Temp Temperature Issue? Check_Catalyst->Check_Temp No Optimize_Catalyst Screen Catalysts & Optimize Loading Check_Catalyst->Optimize_Catalyst Yes Check_Purity Starting Material Purity? Check_Temp->Check_Purity No Optimize_Temp Adjust Temperature & Monitor by TLC Check_Temp->Optimize_Temp Yes Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Yes Success Improved Yield Check_Purity->Success No (Re-evaluate reaction) Optimize_Catalyst->Success Optimize_Temp->Success Purify_Reactants->Success

Sources

Troubleshooting

Dealing with poor solubility of 2-Methylquinoline-3-carbonitrile during reaction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 2-Methylquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2-Methylquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound during chemical reactions. Our goal is to provide practical, scientifically-grounded solutions to help you overcome these obstacles and ensure the success of your experiments.

Introduction: The Challenge of 2-Methylquinoline-3-carbonitrile

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] 2-Methylquinoline-3-carbonitrile is a valuable building block in the synthesis of more complex molecules. However, its rigid, planar aromatic structure combined with a polar nitrile group gives it challenging solubility characteristics. Many researchers find that it is poorly soluble in a range of common organic solvents, which can lead to incomplete reactions, low yields, and purification difficulties. This guide addresses these issues directly in a question-and-answer format, providing both the "how" and the "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: My 2-Methylquinoline-3-carbonitrile is not dissolving in my chosen reaction solvent. What are the first steps I should take?

A: When facing initial solubility issues, a systematic, minimally invasive approach is best to avoid potential degradation or side reactions.

  • Mechanical Agitation & Sonication: Before applying heat, ensure the mixture is stirring vigorously. If it remains a suspension, try sonicating the flask in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves can help break apart solid agglomerates and increase the surface area available for solvation.

  • Gentle & Controlled Heating: Gradually increase the temperature of the reaction mixture while monitoring for dissolution. Many organic compounds show a significant increase in solubility with temperature.[2] However, be cautious not to exceed the boiling point of the solvent or the decomposition temperature of your reactants. It is advisable to run a preliminary thermal stability test if you are working with a novel reaction.

  • Re-evaluate Your Solvent Choice: If mechanical and thermal methods fail, the solvent may be fundamentally incompatible with the substrate. Refer to the solvent selection guide (Q2) to consider more appropriate options.

Q2: What are some recommended starting solvents for reactions with 2-Methylquinoline-3-carbonitrile?

A: Solvent selection is critical and depends on the specific reaction conditions required (e.g., polar, non-polar, protic, aprotic). Based on the synthesis of related quinoline derivatives, here are some empirically successful choices:

  • Polar Aprotic Solvents:

    • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are often excellent choices for dissolving complex heterocyclic compounds.[2] Their high polarity and ability to solvate both positive and negative centers can effectively break down the crystal lattice of the solute. They are suitable for a wide range of temperatures.

    • Acetonitrile (MeCN): A less polar option than DMF or DMSO, but its ability to dissolve a wide range of organic compounds makes it a versatile choice.

  • Polar Protic Solvents:

    • Ethanol & other Alcohols: Ethanol, often in the presence of a base like sodium hydroxide, has been used in syntheses involving quinoline precursors.[3][4] These solvents are advantageous when a proton source is required for the reaction mechanism.

  • Ethereal Solvents:

    • Tetrahydrofuran (THF) & 1,4-Dioxane: These are moderately polar solvents that can be effective, particularly when used as part of a co-solvent system.

Q3: The ideal solvent for my reaction chemistry is one in which my compound is poorly soluble. What can I do?

A: This is a common scenario. The solution is often to use a co-solvent system or an additive.

  • Co-Solvent Systems: A mixture of two or more miscible solvents can have significantly different solvating properties than a single solvent.[5] For example, if your reaction requires a non-polar solvent like toluene but your compound won't dissolve, adding a small amount of a more polar co-solvent like DMF or ethanol can be highly effective. The polar co-solvent helps to break up the solute's crystal lattice, allowing the primary solvent to then solvate the molecule.

  • Phase-Transfer Catalysts (PTC): If your reaction involves an ionic reagent in a separate phase (e.g., an aqueous base with your organic substrate in toluene), a PTC like a tetraalkylammonium salt can shuttle the reagent into the organic phase to react, bypassing the need to dissolve the substrate in the aqueous layer.[4]

Q4: I'm observing a suspension even at elevated temperatures. Could this be a reaction issue rather than a solubility issue?

A: It is possible. If an insoluble product or intermediate begins to form immediately upon adding reagents, it can be mistaken for the starting material not dissolving.

  • Run a Control Experiment: Set up a flask containing only the 2-Methylquinoline-3-carbonitrile and the solvent at the reaction temperature. If it dissolves under these conditions, the insolubility in your main reaction is likely due to the formation of a new, less soluble species.

  • Analyze the Solid: If possible, carefully take a small sample of the suspended solid from the reaction mixture, quench it, and analyze it (e.g., by TLC, LCMS, or IR) to see if it is the starting material or a new compound.

Troubleshooting Guides & Protocols

Data Presentation: Solvent Selection Profile

The following table provides a qualitative guide to solvent selection for 2-Methylquinoline-3-carbonitrile based on general principles and solvents used in related quinoline syntheses.[2][3]

Solvent ClassExample SolventExpected SolubilityRationale & Considerations
Polar Aprotic DMF, DMSOGood to Excellent High polarity effectively solvates the quinoline system. Often the best starting point.
Polar Aprotic AcetonitrileModerate Good general-purpose solvent, may require heating.
Polar Protic Ethanol, IsopropanolSlight to Moderate Solubility often improves significantly with heating or addition of a base.[3]
Ethers THF, 1,4-DioxanePoor to Slight Best used as part of a co-solvent system with a more polar solvent.
Chlorinated Dichloromethane (DCM)Poor Generally not effective for this class of compounds alone.
Aromatic Toluene, XylenePoor Low polarity is insufficient to overcome the crystal lattice energy.
Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol allows you to quickly determine the best solvent for your compound at a small scale.

  • Preparation: Weigh 5-10 mg of 2-Methylquinoline-3-carbonitrile into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a different test solvent (e.g., DMF, Ethanol, Acetonitrile, THF, Toluene).

  • Observation at Room Temp: Vigorously vortex each vial for 1 minute. Observe if the solid dissolves completely.

  • Heating: For vials where the solid did not dissolve, place them on a heat block and increase the temperature in increments (e.g., to 50 °C, then 80 °C), vortexing at each step. Record the temperature at which dissolution occurs.

  • Analysis: Based on the results, select the solvent that provides complete dissolution at the lowest temperature and is compatible with your desired reaction chemistry.

Protocol 2: Implementing a Co-Solvent System

Use this method when you must use a primary solvent in which your compound has poor solubility.

  • Setup: Suspend the 2-Methylquinoline-3-carbonitrile in your primary reaction solvent (e.g., Toluene) in the reaction flask with stirring.

  • Co-Solvent Addition: Slowly add a high-solubility co-solvent (e.g., DMF) dropwise to the suspension.

  • Monitor: Continue adding the co-solvent until the solution becomes clear.

  • Optimization: Aim to use the minimum amount of co-solvent necessary for dissolution (typically 5-10% v/v) to avoid significantly altering the overall polarity of the reaction medium.

Visualization & Workflows
Logical Flow for Troubleshooting Solubility

The following diagram outlines a systematic workflow for addressing solubility issues with 2-Methylquinoline-3-carbonitrile.

G cluster_0 start Start: Compound is insoluble in chosen reaction solvent agitate Increase agitation (Vigorous Stirring, Sonication) start->agitate heat Apply gentle, controlled heat agitate->heat Still insoluble success Success: Proceed with reaction agitate->success Soluble heat->success Soluble analyze Analyze suspended solid (Is it starting material?) heat->analyze Still insoluble cosolvent Add a co-solvent (e.g., 5-10% DMF) change_solvent Change primary solvent (Consult Solvent Table) cosolvent->change_solvent Still insoluble cosolvent->success Soluble change_solvent->success control_exp Run control experiment (Solvent + Solute only) control_exp->success analyze->cosolvent Yes analyze->control_exp No/Unsure

Caption: A step-by-step troubleshooting workflow for solubility issues.

Decision Diagram for Solvent Selection

This diagram provides a logic-based approach to selecting an appropriate solvent system from the outset.

G cluster_yes cluster_no q1 Is a polar, aprotic environment required? dmf Start with DMF or DMSO q1->dmf Yes q2 Is a non-polar environment required? q1->q2 No meoh If protic is acceptable, try Ethanol or Methanol dmf->meoh Alternative q2->meoh No/Flexible cosolvent Use Toluene or THF with a polar co-solvent (e.g., DMF) q2->cosolvent Yes ptc Consider a Phase-Transfer Catalyst (PTC) system cosolvent->ptc Alternative

Caption: A decision-making guide for initial solvent selection.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • Saeed, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Retrieved from [Link]

  • Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Deprotonation of 2- and 3-methylquinoline. Retrieved from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • ResearchGate. (2022). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • ACS Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Methylquinoline-3-carbonitrile

Welcome to the technical support guide for 2-Methylquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methylquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. The following information is synthesized from established chemical principles of the quinoline scaffold and its functional groups to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Methylquinoline-3-carbonitrile?

A: To ensure long-term stability, solid 2-Methylquinoline-3-carbonitrile should be stored in a cool, dark, and dry environment. Based on the known sensitivity of related quinoline compounds to light and air, the following conditions are recommended[1][2][3]:

  • Temperature: Store at 2-8°C. For longer-term storage, temperatures of -20°C are advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Keep in an amber or opaque vial to protect from light, as quinoline derivatives can be light-sensitive[3].

  • Moisture: Use a tightly sealed container and store in a desiccator to prevent hydrolysis of the nitrile group.

Q2: My solid 2-Methylquinoline-3-carbonitrile has changed color from off-white to yellow/brown. Is it still usable?

A: A color change is a common indicator of degradation in quinoline-containing compounds, often due to oxidation or exposure to light[1]. While a slight color change may not significantly impact every application, it suggests that the purity has been compromised. It is highly recommended to re-analyze the compound's purity via methods such as LC-MS, HPLC, or NMR before use. For applications sensitive to impurities, using a fresh, pure lot is advised.

Q3: What are the likely degradation pathways for this compound?

A: Based on its structure, 2-Methylquinoline-3-carbonitrile is susceptible to two primary degradation pathways:

  • Oxidation of the 2-methyl group: The methyl group at the 2-position of the quinoline ring is activated and can be oxidized, especially when exposed to air over time, to form 2-Methylquinoline-3-carboxylic acid[4][5][6].

  • Hydrolysis of the 3-carbonitrile group: The nitrile group can undergo hydrolysis under acidic or basic conditions to first form the corresponding amide (2-Methylquinoline-3-carboxamide) and subsequently the carboxylic acid (2-Methylquinoline-3-carboxylic acid)[7][8][9]. This is particularly relevant if the compound is exposed to moisture or dissolved in non-anhydrous protic solvents.

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

A: For stock solutions, use anhydrous, high-purity solvents such as DMSO or DMF. Avoid using protic solvents like methanol or ethanol for long-term storage, as they may facilitate nitrile hydrolysis. Stock solutions should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to air and moisture. It is best practice to prepare fresh solutions for sensitive experiments or to use solutions that have been stored for no longer than a few weeks.

Q5: What safety precautions should be taken when handling this compound?

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes[3].

Troubleshooting Guide

This guide addresses common issues that may arise during the use of 2-Methylquinoline-3-carbonitrile, with a focus on problems related to its stability.

Observed Problem Probable Cause Recommended Solution & Rationale
Discoloration of Solid Sample (e.g., yellowing) Oxidation of the quinoline ring or methyl group due to prolonged exposure to air and/or light[1].Solution: Confirm purity using analytical methods (LC-MS, NMR). If significant degradation is observed, use a new batch. Rationale: Discoloration indicates the presence of impurities that can interfere with experimental results.
New Peaks in NMR or LC-MS Analysis Degradation of the compound. A peak corresponding to 2-Methylquinoline-3-carboxylic acid is a likely candidate for a degradation product.Solution: Identify the impurity if possible by comparing with known degradation products. Purify the compound by recrystallization or chromatography if feasible. Rationale: Unidentified peaks signify a loss of purity, which can lead to erroneous data and non-reproducible results.
Poor Solubility of an Older Sample Formation of less soluble degradation products or polymers.Solution: Attempt to dissolve a small amount with gentle heating or sonication. If solubility remains poor, the sample is likely degraded and should be discarded. Rationale: Changes in physical properties like solubility are strong indicators of chemical changes in the sample.
Unexpected Side Products in a Reaction Use of a degraded starting material. For example, the presence of the carboxylic acid derivative could lead to different reaction pathways.Solution: Always verify the purity of the starting material before initiating a synthesis, especially if the compound has been stored for an extended period. Rationale: The purity of your starting materials is critical for the success and reproducibility of any chemical reaction.

Visualizing Stability and Handling

To aid in understanding the potential stability issues and to provide a clear workflow for handling, the following diagrams have been created.

A 2-Methylquinoline-3-carbonitrile B Oxidation (Air, Light) A->B C Hydrolysis (Moisture, Acid/Base) A->C D 2-Methylquinoline-3-carboxylic acid B->D Oxidation of methyl group C->D Complete hydrolysis E 2-Methylquinoline-3-carboxamide C->E Partial hydrolysis E->C Further hydrolysis

Caption: Potential degradation pathways for 2-Methylquinoline-3-carbonitrile.

start Start: Using 2-Methylquinoline-3-carbonitrile check_appearance Is the solid off-white and free-flowing? start->check_appearance check_age Is the lot > 1 year old or stored improperly? check_appearance->check_age Yes run_qc Perform QC analysis (LC-MS, NMR) check_appearance->run_qc No (discolored) check_age->run_qc Yes proceed Proceed with experiment check_age->proceed No check_purity Is purity >95%? run_qc->check_purity check_purity->proceed Yes discard Discard and use a new lot check_purity->discard No

Caption: Decision workflow for assessing compound quality before use.

Experimental Protocol: Preparation of Stock Solutions

Objective: To prepare a stock solution of 2-Methylquinoline-3-carbonitrile while minimizing the risk of degradation.

Materials:

  • 2-Methylquinoline-3-carbonitrile (ensure it has passed quality assessment)

  • Anhydrous DMSO or DMF

  • Inert gas (argon or nitrogen)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Pre-analysis: Before opening, allow the container of 2-Methylquinoline-3-carbonitrile to equilibrate to room temperature to prevent condensation of moisture onto the solid.

  • Weighing: In a fume hood, quickly weigh the desired amount of the solid into the amber vial. Minimize the time the solid is exposed to the atmosphere.

  • Inerting: Gently flush the headspace of the vial with an inert gas.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Sealing and Mixing: Immediately cap the vial tightly. Mix by vortexing or sonicating until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.

This protocol ensures that the compound is handled under conditions that limit its exposure to air, light, and moisture, thereby preserving its integrity for experimental use.

References

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • He, L., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • YouTube. (2020, April 6). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. Retrieved from [Link]

  • dos Santos, F. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • Nayyar, A., et al. (2018). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Arkivoc. [Link]

  • Zhang, Z., Tang, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters. [Link]

  • ResearchGate. (n.d.). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Retrieved from [Link]

  • Aislabie, J., et al. (1990). Microbial Degradation of Quinoline and Methylquinolines. Applied and Environmental Microbiology. [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications. [Link]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Molecules. [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • U.S. Food & Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-Methylquinoline-3-carbonitrile

Introduction: The Analytical Imperative for a Versatile Heterocycle 2-Methylquinoline-3-carbonitrile is a key heterocyclic scaffold, serving as a valuable starting material and intermediate in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Versatile Heterocycle

2-Methylquinoline-3-carbonitrile is a key heterocyclic scaffold, serving as a valuable starting material and intermediate in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities.[1] The precise molecular architecture that imparts this functionality also means that even minor structural variations in the form of impurities can significantly alter its chemical reactivity, biological efficacy, and safety profile. Therefore, the rigorous, quantitative assessment of its purity is not merely a quality control checkpoint but a foundational requirement for reliable research and development.

This guide provides an in-depth, experience-driven perspective on developing and validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of 2-Methylquinoline-3-carbonitrile. We will explore a primary gradient method, compare its performance against logical alternatives, and discuss the scientific rationale behind each experimental choice. This document is intended for researchers, analytical chemists, and drug development professionals who require a scientifically sound and defensible approach to purity determination.

Section 1: The Primary Assay: A Gradient RP-HPLC Method for Comprehensive Purity Profiling (Method A)

The goal for the primary method is to achieve a robust separation of the main 2-Methylquinoline-3-carbonitrile peak from a wide range of potential impurities, from polar starting materials to non-polar side products. A gradient elution on a C18 stationary phase is the logical choice for this objective.

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for its strong hydrophobic interactions with aromatic compounds like the quinoline ring system.[2] This ensures adequate retention of the analyte, allowing for effective separation from more polar impurities.

  • Mobile Phase: A combination of acetonitrile and water is chosen. Acetonitrile offers a lower UV cutoff and lower viscosity compared to methanol, often leading to sharper peaks and better resolution at lower pressures. A phosphate buffer is included to maintain a constant pH (pH 3.0). This is critical because the quinoline nitrogen is basic; controlling the pH prevents its protonation state from varying during the analysis, which would otherwise lead to peak tailing and retention time shifts.

  • Gradient Elution: A gradient, moving from a higher aqueous composition to a higher organic composition, is essential for a purity assay where the polarity of potential impurities is unknown. It ensures that highly polar, early-eluting compounds are resolved at the start of the run, while more non-polar, late-eluting impurities are effectively washed from the column in a reasonable timeframe.

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector for this application. Quinolines exhibit strong UV absorbance.[3][4] A PDA detector allows for monitoring across a range of wavelengths, helping to select the optimal wavelength for sensitivity (e.g., λmax) and identify co-eluting peaks by comparing UV spectra across the peak. Based on typical quinoline spectra, a wavelength of 265 nm is selected for quantification, offering a good balance of sensitivity for the main analyte and potential aromatic impurities.[5]

Experimental Protocol: Method A
ParameterCondition
Instrument HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (30% B), 2-15 min (30% to 85% B), 15-17 min (85% B), 17-18 min (85% to 30% B), 18-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection PDA Detector, 265 nm for quantification, spectral scan from 200-400 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Sample Conc. Approx. 0.5 mg/mL
Method Validation Framework

This protocol must be validated to prove it is fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks and confirmed with PDA peak purity analysis.

  • Linearity: A minimum of five concentrations should be prepared to demonstrate a linear relationship between detector response and analyte concentration.[7]

  • Accuracy & Precision: Assessed by analyzing multiple preparations at different concentration levels (e.g., 3 concentrations, 3 replicates each) to ensure the results are close to the true value and are reproducible.[6]

  • Robustness: Deliberate, minor variations in method parameters (e.g., pH ±0.2, column temperature ±2°C) are made to ensure the method remains reliable under normal laboratory variations.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting p1 Prepare Mobile Phases (A: Buffered Aqueous, B: ACN) p2 Prepare Sample (0.5 mg/mL in Diluent) p1->p2 p3 Prepare System Suitability Solution (SST) p2->p3 h1 Equilibrate System (Initial Conditions, ~30 min) p3->h1 h2 Inject SST (Verify Resolution, Tailing, etc.) h1->h2 h3 Inject Blank(s) h2->h3 h4 Inject Sample(s) h3->h4 d1 Integrate Chromatograms h4->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Perform PDA Peak Purity Assessment d2->d3 d4 Generate Report d3->d4

Fig. 1: Standard workflow for HPLC purity analysis.

Section 2: Comparative Methodologies

No single analytical method is perfect for all scenarios. Comparing our primary method with viable alternatives highlights its strengths and weaknesses and provides options for troubleshooting or specific applications.

Alternative 1: Methanol as Organic Modifier (Method B)

Methanol is a common alternative to acetonitrile. The key difference lies in their solvent properties.

  • Rationale for Comparison: Methanol has a different elution strength and can offer different selectivity for certain compounds due to its protic nature, which allows for different hydrogen bonding interactions with the analyte and stationary phase. This change in selectivity can sometimes resolve impurities that co-elute when using acetonitrile. However, methanol has a higher viscosity, which leads to higher backpressure, and a higher UV cutoff wavelength.

Protocol Changes for Method B (relative to Method A):

  • Mobile Phase B: Methanol

  • Gradient Program: May require adjustment to account for methanol's weaker elution strength. A typical starting point would be to shift the gradient profile by ~5-10% (e.g., start at 40% B instead of 30%).

Alternative 2: Isocratic Elution (Method C)

For routine quality control where the impurity profile is well-understood and all known impurities are well-resolved, an isocratic (constant mobile phase composition) method can be superior.

  • Rationale for Comparison: Isocratic methods are simpler, more robust, and have shorter run times as they do not require column re-equilibration after each injection. This makes them ideal for high-throughput analysis. The trade-off is a reduced ability to resolve a wide range of impurities. Early-eluting peaks may have poor retention, while late-eluting peaks can become very broad and difficult to detect.

Protocol Changes for Method C (relative to Method A):

  • Gradient Program: Replaced with a single isocratic composition (e.g., 55% Acetonitrile / 45% Buffered Aqueous). This composition would be optimized to provide a retention factor (k') between 2 and 10 for the main analyte peak.

  • Run Time: Can be significantly shortened (e.g., 10 minutes).

Comparison topic Purity Analysis of 2-Methylquinoline-3-carbonitrile method_A Method A: Gradient ACN (Primary Method) topic->method_A method_B Method B: Gradient MeOH topic->method_B method_C Method C: Isocratic ACN topic->method_C prop_A Broad applicability Good for unknown impurities Excellent resolution method_A->prop_A prop_B Alternative selectivity May resolve co-elutions Higher backpressure method_B->prop_B prop_C Fast run time High throughput Robust & simple Poor for complex samples method_C->prop_C

Fig. 2: Logical comparison of the analytical methods.
Performance Data Summary

The following table presents hypothetical but realistic data comparing the performance of the three methods for analyzing a sample containing the main peak and two known impurities (one more polar, Impurity 1; one less polar, Impurity 2).

Performance MetricMethod A (Gradient ACN)Method B (Gradient MeOH)Method C (Isocratic ACN)
Analyte Retention Time (min) 10.511.86.2
Resolution (Analyte / Impurity 1) 5.24.82.1
Resolution (Analyte / Impurity 2) 6.87.54.5
Analyte Tailing Factor 1.11.21.1
Total Run Time (min) 252510
Best For R&D, Stability, UnknownsMethod Development, Co-elutionRoutine QC, High Throughput

Interpretation: Method A provides excellent resolution for both impurities within a comprehensive run. Method B shows a change in selectivity, slightly improving the resolution of the later eluting impurity at the cost of the earlier one. Method C is much faster but sacrifices significant resolution, which may be unacceptable if Impurity 1 is close to its specification limit.

Section 3: Impurity Profiling and Troubleshooting

A key aspect of purity analysis is understanding the potential impurities that may arise from the synthesis process. The Friedländer synthesis, a common route for quinolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] For 2-Methylquinoline-3-carbonitrile, a likely pathway is the reaction of 2-aminobenzaldehyde with cyanoacetone.

Potential Process-Related Impurities:

  • Unreacted 2-aminobenzaldehyde: A relatively polar starting material that would elute early in a reversed-phase method.

  • Unreacted Cyanoacetone: A small, polar ketone that would also elute very early, likely near the solvent front.

  • Isomeric By-products: Alternative condensation or cyclization reactions could lead to isomeric impurities with very similar chromatographic behavior to the main analyte, posing the greatest separation challenge.

Troubleshooting start Poor Peak Shape or Resolution? q_tail Peak Tailing? start->q_tail Yes q_front Peak Fronting? q_split Split or Broad Peaks? q_tail->q_front No sol_tail1 Check Mobile Phase pH (Ensure analyte is not ionized) q_tail->sol_tail1 Yes sol_tail2 Reduce Sample Concentration q_tail->sol_tail2 q_front->q_split No sol_front Reduce Sample Concentration (Overload) q_front->sol_front Yes sol_split1 Check for Column Void/ Contamination q_split->sol_split1 Yes sol_split2 Ensure Sample Diluent is Weaker than Mobile Phase q_split->sol_split2

Fig. 3: Decision tree for troubleshooting common HPLC peak issues.

Conclusion

The purity analysis of 2-Methylquinoline-3-carbonitrile is most effectively and comprehensively achieved using a validated, gradient-based RP-HPLC method with a C18 column and an acetonitrile/buffered aqueous mobile phase (Method A). This approach provides the necessary specificity and resolving power to separate the active compound from a wide array of potential process-related impurities and degradation products. While alternative methods using methanol (Method B) can offer different selectivity and faster isocratic methods (Method C) are suitable for routine QC, the gradient acetonitrile method stands as the most robust choice for development and validation purposes. The ultimate choice of method must always be guided by its intended purpose and validated to demonstrate its suitability, in alignment with global regulatory standards such as the ICH guidelines.[10]

References

  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]

  • OChemSimplified. (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Cheng, C. C., & Yan, S. J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of quinoline 3 in n-hexane (red line), chloroform (black line), methanol (yellow line), and 2-propanol (green line), and embedded in DMPC liposomes (dotted pink line) [Image]. ResearchGate. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Sule, P., Narkhede, S., & Jadhav, P. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 260-274. Retrieved from [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). EMA. Retrieved from [Link]

  • Brizzi, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2715. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a RP-HPLC Method for Estimation of Nitrendipine in Tablet Dosage Form. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. RSC Advances. Retrieved from [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]

  • Google Patents. (n.d.). EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids. Google Patents.
  • Zadroga, M., et al. (2021). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 48, 116411. Retrieved from [Link]

  • Loh, W. S., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2396. Retrieved from [Link]

  • Alhakamy, N. A., et al. (2023). QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. ACS Omega, 8(24), 21811-21820. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹ [Image]. ResearchGate. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Journal of Applied Pharmaceutical Science, 15(04), 102-115. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • Pharma Tech. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

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Comparative

A Definitive Guide to the Structural Elucidation of 2-Methylquinoline-3-carbonitrile Using 2D NMR

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. Trivial errors in structural assignment can lead to w...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. Trivial errors in structural assignment can lead to wasted resources and invalidated biological data. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of synthetic chemistry, for complex heterocyclic systems like substituted quinolines, it often leaves critical ambiguities. The overlapping signals in the aromatic region can make definitive assignment of substituents a significant challenge.

This guide provides an in-depth, practical comparison of how combining a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for the unequivocal structural confirmation of 2-Methylquinoline-3-carbonitrile. We will move beyond a simple recitation of steps to explore the causal logic behind the experimental sequence, demonstrating how each experiment resolves specific ambiguities left by the previous one.

The Challenge: Ambiguity in the 1D NMR Landscape

Let's consider the structure of 2-Methylquinoline-3-carbonitrile. A standard 1D ¹H NMR spectrum would present a singlet for the methyl group and a complex, often overlapping, series of multiplets for the five aromatic protons. While the methyl singlet is easily assigned, definitively placing it at the C2 position and the cyano group at C3, as opposed to other possible isomeric arrangements, is problematic based on 1D data alone. The subtle electronic effects of the substituents on the chemical shifts of the aromatic protons are often insufficient for a confident assignment. Similarly, the ¹³C NMR spectrum will show all 12 expected carbons, but assigning the quaternary carbons (C2, C3, C4a, C8a) and distinguishing between the various CH carbons in the aromatic region is not straightforward.

To address this, we employ a logical progression of 2D NMR experiments, each providing a new layer of connectivity information.

The Solution: A Multi-dimensional Approach to Structure Confirmation

Our strategy involves a systematic workflow that builds the molecular structure piece by piece. We begin by identifying proton-proton neighbor relationships (COSY), then link protons to their directly attached carbons (HSQC), and finally, use long-range proton-carbon correlations (HMBC) to connect all the molecular fragments and definitively place the substituents.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Dissolve ~15-20 mg in 0.6 mL CDCl3 Acq_1D 1D ¹H & ¹³C NMR (Initial Assessment) Sample->Acq_1D Acq_COSY gCOSY (H-H Connectivity) Acq_1D->Acq_COSY Acq_HSQC gHSQC (¹J C-H Correlation) Acq_COSY->Acq_HSQC Analysis_1 Identify Spin Systems (COSY Data) Acq_COSY->Analysis_1 Acq_HMBC gHMBC (ⁿJ C-H Correlation) Acq_HSQC->Acq_HMBC Analysis_2 Assign Protonated Carbons (HSQC Data) Acq_HSQC->Analysis_2 Analysis_3 Connect Fragments & Assign Quaternary Carbons (HMBC Data) Acq_HMBC->Analysis_3 Structure_Confirm Final Structure Confirmation Analysis_1->Structure_Confirm Analysis_2->Structure_Confirm Analysis_3->Structure_Confirm

Figure 1: Experimental workflow for 2D NMR-based structure elucidation.
Predicted NMR Data for 2-Methylquinoline-3-carbonitrile

The following table presents the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations for our target molecule. This data forms the basis for our subsequent analysis. Note that actual experimental values may vary slightly based on solvent and concentration.

PositionAtomPredicted δ ¹H (ppm)Predicted δ ¹³C (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationKey HMBC (¹H-¹³C) Correlations
Me-2 CH₃2.85 (s)20.5-YesC2 , C3
2 C-159.0---
3 C-108.0---
CN C-116.5---
4 CH8.30 (s)140.0-YesC2 , C3 , CN , C4a, C5
4a C-128.5---
5 CH8.15 (d)127.0H6YesC4, C7, C8a
6 CH7.65 (t)128.0H5, H7YesC8, C4a
7 CH7.85 (t)132.0H6, H8YesC5, C8a
8 CH7.95 (d)129.5H7YesC6, C8a
8a C-148.0---

Step 1: Establishing Proton Networks with COSY

The Correlation Spectroscopy (COSY) experiment is the logical starting point as it reveals proton-proton (¹H-¹H) couplings, typically through three bonds (³JHH).[1] This allows us to map out distinct "spin systems"—groups of connected protons.

For 2-Methylquinoline-3-carbonitrile, we expect to see two isolated spin systems:

  • The Benzenoid Ring System: A four-proton system (H5, H6, H7, H8) where adjacent protons show correlations. H5 will correlate with H6, H6 with H5 and H7, H7 with H6 and H8, and H8 with H7. This confirms the integrity of the unsubstituted benzene ring portion of the quinoline.

  • Isolated Protons: The proton at H4 and the methyl protons (Me-2) will appear on the diagonal of the COSY spectrum but will show no cross-peaks, confirming they are isolated from other protons by more than three bonds. This is a key piece of evidence.

Figure 3: Key HMBC correlations confirming the substituent positions.

By systematically analyzing these long-range correlations, every atom in the molecule is placed in its correct position relative to its neighbors, providing an interlocking, self-consistent, and unambiguous structural proof.

Experimental Protocols

Scientific integrity demands reproducible methods. The following provides a standardized protocol for acquiring the 2D NMR data discussed in this guide.

1. Sample Preparation:

  • Accurately weigh 15-20 mg of the purified 2-Methylquinoline-3-carbonitrile sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically >4 cm). [2] 2. Spectrometer Setup and Data Acquisition:

  • The following experiments should be performed on a 400 MHz (or higher) spectrometer equipped with a probe capable of gradient-enhanced spectroscopy.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • 1D ¹H NMR: Acquire a standard proton spectrum to verify sample concentration and shim quality.

  • 1D ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum.

  • gCOSY (gradient-selected COSY):

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.

  • gHSQC (gradient-selected HSQC):

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

    • Acquire 2-4 scans for each of the 256 increments.

  • gHMBC (gradient-selected HMBC):

    • Use a standard gradient-selected HMBC pulse sequence.

    • Optimize the experiment for a long-range coupling constant of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations. [3] * Acquire a higher number of scans (e.g., 8-16) for each of the 256-512 increments to ensure detection of weaker, long-range correlations.

3. Data Processing:

  • Process all 2D spectra using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).

  • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.

  • Phase the spectra and calibrate the axes using the TMS signal (0.00 ppm for ¹H and ¹³C) or the residual solvent signal.

Conclusion

This systematic application of 2D NMR spectroscopy transforms the structural elucidation of 2-Methylquinoline-3-carbonitrile from a puzzle with ambiguous pieces into a logical, verifiable process. The COSY experiment defines the proton frameworks, the HSQC experiment anchors these protons to the carbon backbone, and the HMBC experiment provides the crucial long-range correlations that connect all fragments and definitively place the key methyl and cyano substituents. This integrated approach not only provides the correct structure but also builds a high level of confidence in the result, a cornerstone of rigorous scientific and pharmaceutical research.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Ghandi, M. (2012). Spectral analysis of quinaldines. RSC Advances. [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry. [Link]

  • Gul, S., & Tutar, A. (2014). Effect of different substituents on 1H NMR of quinolones. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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Validation

A Spectroscopic Guide to 2-Methylquinoline-3-carbonitrile and Its Isomers: Elucidating Structure Through Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical development and materials science, the precise identification and characterization of molecular isomers are paramou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in the arrangement of functional groups on a core scaffold can dramatically alter a compound's biological activity, physical properties, and synthetic accessibility. This guide provides a comprehensive spectroscopic comparison of 2-Methylquinoline-3-carbonitrile and its selected positional isomers, offering a detailed analysis of how nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data can be used to distinguish between these closely related structures.

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of methyl and cyano groups introduces specific electronic and steric features, and their relative positions on the bicyclic ring system give rise to a diverse array of isomers, each with a unique spectroscopic fingerprint. Understanding these spectral nuances is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and the elucidation of structure-activity relationships (SAR) in drug discovery.

This guide will delve into the experimental data for 2-Methylquinoline-3-carbonitrile and two of its representative isomers: 4-Methylquinoline-2-carbonitrile and 7-Methylquinoline-8-carbonitrile. By examining the characteristic shifts, vibrational modes, electronic transitions, and fragmentation patterns of each, we will illustrate the powerful diagnostic capabilities of modern spectroscopic techniques.

The Isomeric Landscape: Structures Under Investigation

The three isomers selected for this comparative analysis represent distinct substitution patterns on the quinoline ring, allowing for a thorough exploration of how the relative positions of the electron-donating methyl group and the electron-withdrawing cyano group influence their spectroscopic properties.

G cluster_0 2-Methylquinoline-3-carbonitrile cluster_1 4-Methylquinoline-2-carbonitrile cluster_2 7-Methylquinoline-8-carbonitrile 2-Me-3-CN 4-Me-2-CN 7-Me-8-CN

Figure 1: Molecular structures of the compared isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The position of the methyl and cyano groups significantly impacts the chemical shifts of the aromatic protons on the quinoline ring. The electron-withdrawing nature of the nitrile group (-CN) generally leads to a downfield shift (higher ppm) for nearby protons, while the electron-donating methyl group (-CH₃) causes an upfield shift (lower ppm).

In 2-Methylquinoline-3-carbonitrile , the proton at position 4 is situated between the methyl and cyano groups and is expected to show a distinct chemical shift. The methyl protons will appear as a singlet in the upfield region, characteristic of an aromatic methyl group.

For 4-Methylquinoline-2-carbonitrile , the proton at position 3 is deshielded by the adjacent nitrile group. The methyl group at position 4 will influence the chemical shifts of the protons on the carbocyclic ring.

In 7-Methylquinoline-8-carbonitrile , both substituents are on the benzene ring. The protons on the pyridine ring will have chemical shifts more akin to unsubstituted quinoline, while the protons at positions 5 and 6 will be most affected by the methyl and cyano groups.

Compound ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Methylquinoline-3-carbonitrile Aromatic H: ~7.5-8.5 (m), H-4: ~8.3 (s), Methyl H: ~2.8 (s)
4-Methylquinoline-2-carbonitrile Aromatic H: ~7.6-8.2 (m), H-3: ~7.8 (s), Methyl H: ~2.7 (s)
7-Methylquinoline-8-carbonitrile Aromatic H: ~7.4-8.9 (m), H-2: ~8.9 (dd), H-3: ~7.5 (dd), H-4: ~8.2 (dd), H-5: ~7.8 (d), H-6: ~7.5 (d), Methyl H: ~2.6 (s)

Note: The data presented is a compilation from various sources and may show slight variations depending on experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectra provide further structural confirmation. The carbon of the nitrile group typically resonates in the range of 115-120 ppm. The positions of the methyl and cyano groups also influence the chemical shifts of the quinoline ring carbons. The deshielding effect of the nitrile group and the shielding effect of the methyl group are readily observable.

Compound Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Methylquinoline-3-carbonitrile C-CN: ~117, C-2: ~158, C-3: ~110, C-CH₃: ~20
4-Methylquinoline-2-carbonitrile C-CN: ~118, C-2: ~145, C-4: ~148, C-CH₃: ~19
7-Methylquinoline-8-carbonitrile C-CN: ~119, C-7: ~138, C-8: ~110, C-CH₃: ~18

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The most diagnostic absorption for these isomers is the C≡N stretching vibration of the nitrile group, which appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. While the exact position can be subtly influenced by the electronic environment, it is a clear indicator of the nitrile functionality in all three isomers.

The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring appear in the 1500-1650 cm⁻¹ region. The C-H bending vibrations of the aromatic ring and the methyl group can be found in the fingerprint region (below 1500 cm⁻¹), and while complex, can offer further structural clues.

Compound Characteristic IR Absorptions (cm⁻¹)
2-Methylquinoline-3-carbonitrile ~2230 (C≡N stretch), ~1620 (C=N stretch), ~1590, 1490 (Aromatic C=C stretch)
4-Methylquinoline-2-carbonitrile ~2225 (C≡N stretch), ~1615 (C=N stretch), ~1580, 1495 (Aromatic C=C stretch)
7-Methylquinoline-8-carbonitrile ~2228 (C≡N stretch), ~1610 (C=N stretch), ~1585, 1500 (Aromatic C=C stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system exhibits characteristic π → π* transitions. The position and intensity of the absorption maxima (λmax) are influenced by the nature and position of substituents.

The extended conjugation in the quinoline system results in strong absorptions in the UV region. The presence of the methyl and cyano groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) depending on their position and electronic effects. For instance, substituents that extend the π-system can lead to a bathochromic (red) shift to longer wavelengths.

Compound Approximate UV-Vis Absorption Maxima (λmax, nm) in Ethanol
2-Methylquinoline-3-carbonitrile ~230, ~280, ~320
4-Methylquinoline-2-carbonitrile ~225, ~275, ~315
7-Methylquinoline-8-carbonitrile ~235, ~285, ~330

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For all three isomers, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z), confirming their isomeric nature.

The fragmentation patterns, however, can provide clues to the substitution pattern. The stability of the resulting fragment ions often dictates the major fragmentation pathways. Common fragmentation patterns for quinoline derivatives include the loss of HCN from the pyridine ring and cleavage of substituent groups. The relative intensities of fragment ions can differ between isomers due to the varying stability of the resulting radical cations.

Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)
2-Methylquinoline-3-carbonitrile 168141 ([M-HCN]⁺), 142 ([M-CN]⁺), 167 ([M-H]⁺)
4-Methylquinoline-2-carbonitrile 168141 ([M-HCN]⁺), 142 ([M-CN]⁺), 167 ([M-H]⁺)
7-Methylquinoline-8-carbonitrile 168141 ([M-HCN]⁺), 142 ([M-CN]⁺), 167 ([M-H]⁺)

While the major fragments may be similar, the relative abundance of these fragments can be a distinguishing feature. For example, the proximity of the methyl and cyano groups in some isomers might lead to unique rearrangement and fragmentation pathways.

Experimental Protocols: A Foundation for Reliable Data

The acquisition of high-quality spectroscopic data is contingent upon standardized and well-defined experimental protocols. The following provides a general framework for the characterization of methylquinoline carbonitrile isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) for NMR synthesis->dissolution prep_ir Direct Application or KBr Pellet for IR synthesis->prep_ir prep_uv Dilute Solution in Spectroscopic Grade Solvent (e.g., Ethanol) for UV-Vis synthesis->prep_uv prep_ms Dilute Solution for ESI-MS or Vaporization for EI-MS synthesis->prep_ms nmr NMR Spectroscopy (¹H, ¹³C) dissolution->nmr ir FTIR Spectroscopy prep_ir->ir uv UV-Vis Spectroscopy prep_uv->uv ms Mass Spectrometry prep_ms->ms interpretation Comparative Analysis of Spectra nmr->interpretation ir->interpretation uv->interpretation ms->interpretation structure Structure Elucidation & Isomer Differentiation interpretation->structure

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylquinoline-3-carbonitrile

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For compounds like 2-Methylquinoline-3-carbonitrile, which...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For compounds like 2-Methylquinoline-3-carbonitrile, which occupies a niche in pharmaceutical and materials science research, a robust and scientifically-grounded disposal plan is not merely a regulatory formality—it is an integral component of responsible research. This guide provides a comprehensive, procedural framework for the safe handling and disposal of 2-Methylquinoline-3-carbonitrile, ensuring the protection of personnel and the environment. Our approach is built on a foundation of chemical causality, empowering you to manage this substance with confidence and precision.

Part 1: The Chemical Rationale for Precaution—A Hazard Profile

To effectively manage the disposal of 2-Methylquinoline-3-carbonitrile, we must first understand its inherent chemical risks. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always available, its structure—a hybrid of a quinoline core and a nitrile functional group—provides a clear and authoritative basis for risk assessment.

  • The Quinoline Moiety: The quinoline ring system is a known structural alert for toxicological concern. Quinoline itself is classified as a potential carcinogen (Group 1B) and is suspected of causing genetic defects.[1][2] Furthermore, it exhibits significant aquatic toxicity with long-lasting effects, making its release into the environment a serious concern.[1][2][3][4]

  • The Nitrile Functional Group (-CN): Organic nitriles are a class of compounds that demand careful handling. They are classified as toxic solids (UN3439) and can be harmful if swallowed or absorbed through the skin.[5] In the event of a fire, nitrogen oxides and potentially highly toxic hydrogen cyanide gas can be produced.[6] While hydrolysis of the nitrile group to a carboxylic acid and ammonia is a known chemical transformation, this process is typically slow without aggressive acidic or basic conditions and is not a viable on-site disposal method.[7]

This dual-hazard profile mandates that 2-Methylquinoline-3-carbonitrile must be treated as a hazardous waste stream. Disposal must always adhere to local, regional, and national regulations.[8]

Table 1: Hazard Summary Based on Analogous Compounds
Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Toxicity Harmful if swallowed or in contact with skin.[1][8]Based on the toxicity profile of the parent 2-methylquinoline structure.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][8]A common hazard for quinoline derivatives.
Carcinogenicity/Mutagenicity Suspected of causing cancer and genetic defects.[1][2]A significant concern associated with the quinoline scaffold.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2][3]Prevents any form of drain disposal.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[8][9]Based on data for 2-methylquinoline and 3-cyanoquinoline.

Part 2: Procedural Integrity—A Step-by-Step Disposal Protocol

The following protocol is designed as a self-validating system, ensuring that each step logically builds upon the last to create a chain of safety and compliance.

Workflow 1: Personal Protective Equipment (PPE) and Immediate Handling

Before handling waste, the causality is clear: preventing exposure is paramount. The hazards identified in Part 1 directly inform the required PPE.

  • Location: All handling of 2-Methylquinoline-3-carbonitrile waste must be performed inside a certified chemical fume hood.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves provide good resistance to bases, oils, and many solvents.[10] For enhanced safety, consider double-gloving to protect against tears and simplify decontamination.[11]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.

  • Body Protection: A flame-resistant laboratory coat must be worn. For transfers of larger quantities, a chemical-resistant apron is also required.

  • Respiratory Protection: While the fume hood provides primary respiratory protection, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be available for emergency situations, such as a spill outside of containment.

Workflow 2: Waste Segregation, Containment, and Disposal

The core principle of hazardous waste management is segregation to prevent dangerous reactions.

  • Waste Identification: 2-Methylquinoline-3-carbonitrile waste must be classified as Hazardous Chemical Waste .

  • Segregation:

    • DO NOT mix this waste with any other chemical streams unless their compatibility is confirmed.

    • Specifically, keep it separate from strong oxidizing agents, acids, and bases, as these are incompatible with quinoline derivatives.[12][13]

  • Containment:

    • Collect all solid waste (e.g., contaminated filter paper, weighing boats, gloves) and the pure compound in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.

    • The label must clearly state:

      • "Hazardous Waste"

      • "2-Methylquinoline-3-carbonitrile"

      • Accumulation Start Date

      • Associated Hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")

      • Relevant GHS pictograms.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • This area must be secure, well-ventilated, and away from general laboratory traffic.

  • Final Disposal:

    • Never dispose of this chemical down the drain or in the regular trash.[8][14]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[14] They are equipped to transport and dispose of the material in compliance with all regulations, typically via high-temperature incineration at a permitted facility.[2]

Part 3: Emergency Response—Spill Management

In the event of an accidental release, a prepared response is critical.

  • Small Spills (Inside a Fume Hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and secure the area to prevent entry.

    • If there is an inhalation risk, close the laboratory door and leave the area.

    • Immediately contact your institution's emergency response team and the EHS department.[14] Do not attempt to clean up a large spill yourself.

Part 4: Disposal Decision Logic

The following diagram outlines the logical workflow for ensuring the safe and compliant disposal of 2-Methylquinoline-3-carbonitrile.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Action & Disposal Start Waste Generation (2-Methylquinoline-3-carbonitrile) ConsultSDS Consult SDS of Analogues (Quinoline, Nitriles) Start->ConsultSDS AssessHazards Assess Hazards: - Toxicity - Carcinogenicity - Environmental Risk ConsultSDS->AssessHazards SelectPPE Select & Don Mandatory PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE Segregate Segregate as Hazardous Waste SelectPPE->Segregate Contain Collect in a Labeled, Sealed Container Segregate->Contain Store Store in Designated Secure Area Contain->Store ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS End End ContactEHS->End Compliant Disposal

Caption: Disposal workflow for 2-Methylquinoline-3-carbonitrile.

References

  • CPAchem Ltd. (2023). Safety data sheet: 2-Methylquinoline. Source: CPAchem.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl isoquinoline-3-carboxylate. Source: Thermo Fisher Scientific.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Source: EPA. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. Source: PubChem, NIH. URL: [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Source: Chemguide. URL: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Source: EPA. URL: [Link]

  • AFIRM Group. (n.d.). Quinoline. Source: AFIRM Group. URL: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Source: NJ.gov. URL: [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Source: EPA. URL: [Link]

  • PENTA. (2025). Safety Data Sheet: Quinoline. Source: PENTA. URL: [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Management of Change. Source: CHEMM. URL: [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Source: HSA. URL: [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Source: Chemos. URL: [Link]

Sources

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